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  • Product: 6-Benzyl-2,6-diazaspiro[4.5]decane
  • CAS: 1158750-93-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane

This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane, a key heterocyclic scaffold of interest to researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The unique three-dimensional architecture of spirocyclic compounds presents distinct challenges and opportunities in structural analysis. This document outlines a multi-technique approach, grounded in scientific integrity, to unambiguously determine the constitution and stereochemistry of this target molecule.

Introduction to 6-Benzyl-2,6-diazaspiro[4.5]decane

The 2,6-diazaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, offering a rigid yet three-dimensional framework that can be strategically functionalized to interact with biological targets.[1] The introduction of a benzyl group at the 6-position modulates the compound's lipophilicity and potential for aromatic interactions, making 6-Benzyl-2,6-diazaspiro[4.5]decane a valuable building block in the synthesis of novel therapeutic agents. A precise and thorough structural characterization is paramount for understanding its chemical properties and establishing structure-activity relationships (SAR).

This guide will detail a logical workflow for structure elucidation, beginning with foundational mass spectrometry to confirm molecular weight, followed by an in-depth nuclear magnetic resonance (NMR) spectroscopic analysis to map the connectivity and stereochemistry, and culminating with X-ray crystallography for absolute structure determination.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable step for confirming the molecular weight and elemental composition of a newly synthesized compound. For 6-Benzyl-2,6-diazaspiro[4.5]decane (Molecular Formula: C₁₅H₂₂N₂), high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.

Expected High-Resolution Mass Spectrometry Data

The expected monoisotopic mass of the neutral molecule is 230.1783 Da.[2] In a typical HRMS experiment using electrospray ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺.

Adduct IonCalculated m/z
[M+H]⁺231.1856
[M+Na]⁺253.1675
[M+K]⁺269.1415
[M]⁺230.1778
Data sourced from predicted values on PubChem.[2]
Fragmentation Pattern Analysis

Electron ionization (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of 6-Benzyl-2,6-diazaspiro[4.5]decane is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations.

A key fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. Another characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms within the spirocyclic system, leading to the opening of the piperidine or pyrrolidine rings.[3][4]

Expected Key Fragments:

  • m/z 91: Tropylium ion (C₇H₇⁺), indicative of the benzyl group.

  • m/z 139: Loss of the benzyl group, resulting in the [M-C₇H₇]⁺ fragment.

  • m/z 112: Cleavage within the piperidine ring.

The following diagram illustrates the primary fragmentation workflow:

G M [M+H]⁺ m/z 231.1856 F1 Tropylium Ion m/z 91.0542 M->F1 - C₈H₁₄N₂ F2 [M-C₇H₇]⁺ m/z 139.1230 M->F2 - C₇H₇ F3 Ring Cleavage Fragment m/z 112.1121 F2->F3 - C₂H₅

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the calculated value. The mass error should be within 5 ppm to confirm the elemental composition.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish the connectivity of the 6-Benzyl-2,6-diazaspiro[4.5]decane molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known chemical shifts of similar structural motifs, a representative NMR dataset can be predicted. The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the two rings in the spiro system. The ¹³C NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the diazaspiro core.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
C1, C1' (ortho)7.25-7.35 (m, 2H)~129.0
C2, C2' (meta)7.25-7.35 (m, 2H)~128.5
C3 (para)7.20-7.30 (m, 1H)~127.0
C4 (ipso)-~138.0
C5 (benzylic CH₂)~3.50 (s, 2H)~60.0
Spirocenter-~65.0
Piperidine CH₂ (adjacent to N-Bn)2.50-2.70 (m, 4H)~53.0
Piperidine CH₂ (β to N-Bn)1.50-1.70 (m, 4H)~25.0
Pyrrolidine CH₂ (adjacent to NH)2.80-3.00 (m, 4H)~48.0
NH1.80-2.20 (br s, 1H)-
Two-Dimensional NMR for Complete Assignment
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be crucial for tracing the connectivity within the piperidine and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for connecting the different fragments of the molecule, for instance, linking the benzylic protons to the piperidine ring and the spiro carbon.

The following diagram illustrates the workflow for NMR-based structure elucidation:

G H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure (Connectivity Map) COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR Experiment Workflow for Structure Determination.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for inverse detection.[5]

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.

  • 2D Spectra Acquisition:

    • COSY: Use a gradient-selected COSY pulse sequence.

    • HSQC: Use a phase-sensitive gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.

    • HMBC: Use a gradient-selected HMBC experiment with a long-range coupling delay optimized for J(CH) of 8-10 Hz.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals by systematically interpreting the correlations in the 2D spectra.

Absolute Confirmation: Single-Crystal X-ray Crystallography

While MS and NMR can provide the connectivity of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure, including relative and absolute stereochemistry.[6][7]

The Crystallographic Process

The process involves growing a high-quality single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Expected Structural Features

For 6-Benzyl-2,6-diazaspiro[4.5]decane, X-ray crystallography would confirm:

  • The spirocyclic nature of the carbon skeleton.

  • The connectivity of the benzyl group to the nitrogen at the 6-position.

  • The chair conformation of the piperidine ring and the envelope or twisted conformation of the pyrrolidine ring.

  • The precise bond lengths, bond angles, and torsion angles of the entire molecule.

G Sample Pure Compound Crystal Single Crystal Growth Sample->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Data Collection & Processing Diffraction->Data Structure Structure Solution & Refinement Data->Structure Final 3D Molecular Structure (Atomic Coordinates) Structure->Final

Caption: X-ray Crystallography Workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, or mixtures thereof).

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Conclusion

The comprehensive structural elucidation of 6-Benzyl-2,6-diazaspiro[4.5]decane is achieved through a synergistic application of mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the unambiguous determination of its molecular formula, atomic connectivity, and three-dimensional architecture. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of medicinal and synthetic chemistry to confidently characterize this and other novel spirocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • PubMed. (2009). 6-Benzyl-3-(1,4-dioxaspiro-[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro-[4.4]non-2-ene-7,9-dione. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chapman University Digital Commons. (n.d.). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: A Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene (CAAC). Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • sfera - Unife. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • SpringerLink. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Bioactive Natural Diterpene. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structures of six 4-(4-nitrophenyl)piperazin- 1-ium salts. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information for "Site-specific 13C-labeling of the purine skeleton of RNA for NMR studies". Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 6-benzyl-2,6-diazaspiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). (5R)-6-benzyl-2,9-dioxa-6-azaspiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-2,6-diazaspiro[4.5]decane. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Benzyl-2,6-diazaspiro[4.5]decane (CAS No. 1158750-93-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 6-Benzyl-2,6-diazaspiro[4.5]decane, a unique spirocyclic diamine with significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Benzyl-2,6-diazaspiro[4.5]decane, a unique spirocyclic diamine with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. The diazaspiro[4.5]decane core is a privileged scaffold known to impart desirable pharmacokinetic properties and conformational rigidity, making it a valuable building block for targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and other central nervous system targets. This guide will delve into a proposed synthetic pathway, potential biological activities, and the critical role of the benzyl protecting group in synthetic strategies.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The 2,6-diazaspiro[4.5]decane framework represents a class of rigid, three-dimensional molecular architectures that have garnered considerable interest in modern drug discovery. Unlike linear or more flexible aliphatic chains, the spirocyclic nature of this scaffold restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for specific biological targets. This inherent rigidity is a key attribute that medicinal chemists leverage to optimize drug-receptor interactions and improve pharmacokinetic profiles.

Derivatives of diazaspiro[4.5]decane have been explored for a multitude of therapeutic applications, including as antifungal agents that inhibit chitin synthase and as orally active glycoprotein IIb-IIIa antagonists for antiplatelet therapies.[1][2] Furthermore, the core structure is recognized as a valuable component in the development of ligands for central nervous system (CNS) targets, such as σ2 receptors, which are implicated in neurological disorders like Alzheimer's and Parkinson's disease.[3] The benzyl group in 6-Benzyl-2,6-diazaspiro[4.5]decane serves as a crucial protecting group for one of the amine functionalities, allowing for selective modification of the other nitrogen atom in multi-step synthetic sequences.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for 6-Benzyl-2,6-diazaspiro[4.5]decane is presented in the table below. These values are primarily based on computational predictions and should be confirmed by experimental data.

PropertyValueSource
CAS Number 1158750-93-6-
Molecular Formula C₁₅H₂₂N₂[4]
Molecular Weight 230.35 g/mol -
Appearance Predicted: Off-white to pale yellow solid-
Solubility Predicted: Soluble in methanol, ethanol, and dichloromethane-
Boiling Point Predicted: >300 °C at 760 mmHg-
LogP Predicted: 2.5-3.5-

Proposed Synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane

Synthetic Workflow

The proposed synthetic workflow is a two-step process starting from a commercially available precursor or a readily synthesized 2,6-diazaspiro[4.5]decane.

G cluster_0 Step 1: Formation of the Diazaspiro[4.5]decane Core cluster_1 Step 2: Selective Mono-N-Benzylation A Starting Materials (e.g., 1,4-cyclohexanedione and ethylenediamine derivatives) B Cyclization Reaction A->B Various Methods C 2,6-Diazaspiro[4.5]decane B->C D 2,6-Diazaspiro[4.5]decane F Reaction in an Aprotic Solvent (e.g., Acetonitrile) D->F E Benzyl Halide (e.g., Benzyl Bromide) + Base (e.g., K₂CO₃) E->F G 6-Benzyl-2,6-diazaspiro[4.5]decane F->G Purification (Chromatography) G A 6-Benzyl-2,6-diazaspiro[4.5]decane B Free Secondary Amine A->B Key Reactive Site C Further Functionalization (Alkylation, Acylation, etc.) B->C D Diverse Library of Diazaspiro[4.5]decane Derivatives C->D E Screening for CNS Activity (e.g., σ Receptor Binding) D->E F Lead Compound Identification E->F

Sources

Foundational

The Diazaspiro[4.5]decane Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The relentless pursuit of novel therapeutics with enhanced e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond the traditional "flatland" of aromatic and heteroaromatic compounds. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as powerful tools in drug design. Among these, the diazaspiro[4.5]decane core, a bicyclic system featuring two nitrogen atoms within a fused five- and six-membered ring system sharing a single carbon atom, has garnered significant attention. This guide provides a comprehensive overview of the fundamental characteristics of the diazaspiro[4.5]decane core, including its physicochemical properties, synthetic strategies, and its broad applicability as a privileged scaffold in drug discovery.

The inherent rigidity and three-dimensional nature of the diazaspiro[4.5]decane scaffold offer several advantages in the design of bioactive molecules. By locking the conformation of appended pharmacophoric groups, this core can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro center can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, ultimately leading to improved drug-like characteristics.

This guide will delve into the various isomeric forms of the diazaspiro[4.5]decane core, detail common synthetic routes for their preparation, and provide an in-depth look at their diverse biological activities, supported by recent examples from the scientific literature.

Physicochemical Properties: A Comparative Perspective

The diazaspiro[4.5]decane core is a saturated heterocyclic system, and its physicochemical properties are influenced by the arrangement of the nitrogen atoms and the overall three-dimensional shape. The presence of two basic nitrogen atoms allows for the formation of salts, which can significantly enhance aqueous solubility. The spirocyclic nature of the scaffold generally leads to a higher fraction of sp3-hybridized carbons (Fsp3) compared to their non-spirocyclic or aromatic counterparts. An increased Fsp3 character is often correlated with improved clinical success rates, partly due to better solubility and reduced off-target toxicity.

To illustrate the impact of the spirocyclic framework on key physicochemical parameters, a comparative analysis with its constituent monocyclic rings, pyrrolidine and piperidine, is presented below.

PropertyPyrrolidinePiperidine1,4-Diazaspiro[4.5]decane (Predicted)Key Considerations for Drug Design
pKa of Conjugate Acid ~11.27[1]~11.22[1]Estimated to be in a similar rangeThe strong basicity of the nitrogen atoms allows for salt formation to improve solubility and can be crucial for interactions with biological targets. The specific pKa values will be influenced by the substitution pattern on the diazaspiro[4.5]decane core.
logP (Octanol/Water) 0.46[1]0.84[1]~0.9[2]The diazaspiro[4.5]decane core exhibits moderate lipophilicity. This property can be fine-tuned through substitution to achieve the desired balance for cell permeability and solubility. The spirocyclic nature can lead to a lower logP compared to more flexible, non-spirocyclic analogs of similar molecular weight.
Conformational Flexibility Envelope and twist conformations[1]Prefers a rigid chair conformation[1]Reduced flexibility compared to two separate ringsThe rigid framework of the diazaspiro[4.5]decane core restricts the conformational freedom of the molecule, which can lead to a more defined orientation of substituents for optimal target binding and can reduce the entropic penalty upon binding.
Fraction of sp3 Carbons (Fsp3) 1.01.01.0A high Fsp3 character is associated with improved developability of drug candidates, including better solubility and metabolic stability.

General Synthetic Strategies

The synthesis of the diazaspiro[4.5]decane core can be achieved through various synthetic routes, often tailored to the desired substitution pattern and isomeric form. The following sections outline some of the key strategies employed in the construction of this privileged scaffold.

Multi-step Synthesis from Cyclic Ketones

A common and versatile approach to diazaspiro[4.5]decanes involves the use of a cyclic ketone as a starting material. This strategy allows for the sequential construction of the two heterocyclic rings around the spirocyclic center.

start Cyclic Ketone (e.g., Cyclohexanone) step1 Strecker or Bucherer-Bergs Reaction start->step1 intermediate1 Aminonitrile or Hydantoin Intermediate step1->intermediate1 step2 Reduction and/or Cyclization intermediate1->step2 final_product Diazaspiro[4.5]decane Core step2->final_product

Caption: Multi-step synthesis from a cyclic ketone.

Exemplary Protocol: Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione Derivative [3]

  • Step 1: Formation of the Hydantoin Ring. A mixture of a substituted cyclohexanone, potassium cyanide, and ammonium carbonate in a solvent mixture such as ethanol and water is heated to afford the corresponding spiro-hydantoin.

  • Step 2: N-Alkylation/Arylation. The hydantoin can be further functionalized at the nitrogen positions. For instance, N-alkylation can be achieved using an appropriate alkyl halide in the presence of a base like sodium hydride in a polar aprotic solvent like DMF.

  • Step 3: Ring Closure (for specific derivatives). Depending on the desired final product, further intramolecular cyclization reactions can be performed.

Domino and Tandem Reactions

More advanced and efficient strategies for the synthesis of diazaspiro[4.5]decane scaffolds involve domino or tandem reactions, where multiple bond-forming events occur in a single pot. These methods are highly attractive for their atom economy and operational simplicity.

A notable example is the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides to afford diazaspiro[4.s]decanes with exocyclic double bonds. This process involves the formation of three new carbon-carbon bonds in a highly regioselective manner.

start Yne-en-yne + Aryl Halide reaction Domino C-C Coupling & Spirocyclization start->reaction catalyst Pd(OAc)2-PPh3 catalyst->reaction product Diazaspiro[4.5]decane with exocyclic double bond reaction->product

Caption: Palladium-catalyzed domino synthesis.

Spectroscopic and Analytical Characterization

The structural elucidation of diazaspiro[4.5]decane derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will typically show complex multiplets in the aliphatic region corresponding to the protons on the pyrrolidine and piperidine rings. The chemical shifts and coupling patterns are highly dependent on the substitution and the relative stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum is characterized by signals in the aliphatic region for the sp³-hybridized carbons of the two rings. The spiro carbon atom typically appears as a quaternary signal at a distinct chemical shift. For example, in a 1-thia-4-azaspiro[4.5]decan-3-one derivative, the spiro carbon (C-5) was observed at δC = 61.27 ppm.[4]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. For instance, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, while C-N stretching vibrations are observed in the 1000-1200 cm⁻¹ region. If carbonyl groups are present, strong C=O stretching bands will be observed around 1650-1750 cm⁻¹.

The Diazaspiro[4.5]decane Core in Drug Discovery: A Privileged Scaffold

The diazaspiro[4.5]decane core is a versatile and privileged scaffold that has been incorporated into a wide range of biologically active compounds targeting various diseases.

Oncology

The rigid three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it an attractive framework for the design of kinase inhibitors. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease.[5] Other derivatives have shown activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, which is a form of programmed cell death involved in various inflammatory diseases.[3] Additionally, 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including liver, prostate, and colorectal carcinoma.[6]

Infectious Diseases

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential inhibitors of chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[7] Several of these compounds exhibited excellent potency against chitin synthase and displayed significant antifungal activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[7][8]

Central Nervous System (CNS) Disorders

The diazaspiro[4.5]decane scaffold has also been explored for its potential in treating CNS disorders. For instance, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of neurological and psychiatric conditions.[9] Radiolabeled versions of these compounds have shown promise as imaging agents for tumors that overexpress the σ1 receptor.[9] The development of brain-penetrant compounds is a significant challenge in CNS drug discovery, and the physicochemical properties of the diazaspiro[4.5]decane core can be modulated to enhance blood-brain barrier permeability.[10]

Other Therapeutic Areas

The versatility of the diazaspiro[4.5]decane scaffold extends to other therapeutic areas as well. For example, 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a key role in cell death following myocardial infarction.[11] These compounds have shown promise in preclinical models for the treatment of reperfusion injury in the heart.

Conclusion

The diazaspiro[4.5]decane core represents a valuable and privileged scaffold in the armamentarium of medicinal chemists. Its inherent three-dimensionality, conformational rigidity, and tunable physicochemical properties make it an attractive framework for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The diverse synthetic strategies available for its construction, coupled with its broad range of biological activities, underscore the significant potential of the diazaspiro[4.5]decane core in the ongoing quest for new and effective medicines. As our understanding of the principles of three-dimensional drug design continues to evolve, we can expect to see the diazaspiro[4.5]decane scaffold and its derivatives play an increasingly important role in the development of the next generation of therapeutics.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. National Institutes of Health. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]

  • Recent advances in the synthesis of heterocyclic spirocycles. ResearchGate. [Link]

  • Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • An Overview of Aplysinopsins: Synthesis and Biological Activities. MDPI. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Sci-Hub. [Link]

  • Recent advances in therapeutic strategies for Alzheimer's and Parkinson's disease using protein/peptide co-modified polymer nanoparticles. MedNexus. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Parkinson's Research Buoyed by Alzheimer's Advances. BioSpace. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

  • Synthesis and giao nmr calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane]. ResearchGate. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

Sources

Exploratory

3D conformation of 6-Benzyl-2,6-diazaspiro[4.5]decane

An In-Depth Technical Guide to the Three-Dimensional Conformation of 6-Benzyl-2,6-diazaspiro[4.5]decane: A Methodological Approach for Drug Discovery Professionals Abstract The 2,6-diazaspiro[4.5]decane scaffold is a key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Three-Dimensional Conformation of 6-Benzyl-2,6-diazaspiro[4.5]decane: A Methodological Approach for Drug Discovery Professionals

Abstract

The 2,6-diazaspiro[4.5]decane scaffold is a key structural motif in modern medicinal chemistry, often employed as a conformationally restricted bioisostere for the ubiquitous piperazine ring. Its rigid, three-dimensional architecture can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the 3D conformation of a representative member, 6-Benzyl-2,6-diazaspiro[4.5]decane. Rather than a static description, this document presents a comprehensive methodological framework for elucidating its conformational landscape. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and detail a self-validating computational chemistry workflow. The objective is to equip the reader with the expertise to confidently analyze and leverage the conformational properties of this important scaffold in drug design.

The Strategic Importance of the 2,6-Diazaspiro[4.5]decane Scaffold

In the pursuit of novel therapeutics, the optimization of a molecule's three-dimensional structure is paramount for achieving potent and selective interaction with biological targets. Spirocyclic systems have emerged as powerful design elements due to their inherent structural rigidity and novelty.[1] The 2,6-diazaspiro[4.5]decane framework, consisting of a pyrrolidine and a piperidine ring fused at a quaternary carbon, serves as a superior bioisosteric replacement for the flexible piperazine moiety.[2] This substitution locks the relative orientation of the two nitrogen atoms, reducing the entropic penalty upon binding and presenting a well-defined vector for substituents.

The N-benzyl group, as seen in 6-Benzyl-2,6-diazaspiro[4.5]decane, is a common feature in pharmacologically active compounds, often participating in crucial π-stacking or hydrophobic interactions within a receptor binding pocket.[3] Understanding the conformational preferences of the spirocyclic core and the spatial orientation of the benzyl substituent is therefore not an academic exercise, but a critical component of rational drug design.

Key Conformational Isomers and Degrees of Freedom

The 3D structure of 6-Benzyl-2,6-diazaspiro[4.5]decane is primarily dictated by the conformation of the six-membered piperidine ring and the orientation of the N-benzyl group.

  • Piperidine Ring Conformation: Like cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be populated, particularly in substituted systems.[4] The energy difference between these forms dictates the conformational equilibrium.

  • N-Benzyl Group Orientation: The benzyl group attached to the piperidine nitrogen (N6) can occupy either an axial or an equatorial position. Steric hindrance generally favors the equatorial position for bulky substituents to minimize unfavorable 1,3-diaxial interactions.[5]

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and typically adopts an envelope or twist conformation. The energy barrier between these forms is low, often leading to rapid interconversion at room temperature.

The interplay of these factors results in a complex potential energy surface. The primary conformational question revolves around the chair conformation of the piperidine ring and the axial versus equatorial placement of the benzyl group.

cluster_piperidine Piperidine Ring Conformations cluster_substituent N-Benzyl Orientation Chair Chair (Lowest Energy) TwistBoat Twist-Boat Chair->TwistBoat Ring Flip Equilibrium Chair->Equilibrium Boat Boat (Highest Energy) TwistBoat->Boat Equatorial Equatorial (Favored) Axial Axial (Disfavored) Equilibrium->Equatorial Equilibrium->Axial

Figure 1: Key conformational considerations for the 6-Benzyl-2,6-diazaspiro[4.5]decane scaffold.

Experimental Workflow for Conformational Elucidation

A dual approach combining solid-state analysis (X-ray crystallography) and solution-state analysis (NMR spectroscopy) provides the most comprehensive understanding of a molecule's conformational behavior.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides unambiguous, high-resolution data on the molecule's conformation in the solid state, including precise bond lengths, angles, and torsion angles.[6]

Protocol: Single-Crystal X-ray Diffraction

  • Synthesis and Purification: Synthesize 6-Benzyl-2,6-diazaspiro[4.5]decane. Synthetic routes for related N-benzyl azaspiro[4.5]decanes have been reported.[7][8] Purify the compound to >99% purity by chromatography or recrystallization.

  • Crystal Growth (Causality): The critical step is to grow diffraction-quality single crystals. This is often a process of trial and error. The choice of solvent is crucial; a solvent system from which the compound slowly precipitates is ideal.

    • Method: Slow evaporation of a solution in a suitable solvent (e.g., ethyl acetate/hexane, methanol, or acetonitrile) is a common starting point.

    • Rationale: Slow crystal growth allows the molecules to pack in a highly ordered, repeating lattice, which is necessary for sharp diffraction.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map and refine the atomic positions.

While no public crystal structure for the exact title compound exists, analysis of related structures, such as substituted 2-azaspiro[4.5]decanes, often reveals the piperidine ring in a chair conformation with bulky substituents occupying the equatorial position to minimize steric strain.[9]

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, which is more biologically relevant than the solid state.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.[3]

  • 1D NMR (¹H, ¹³C):

    • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling patterns provide initial structural information. The dispersion of signals, particularly in the aliphatic region, can hint at conformational rigidity.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR for Assignment (COSY, HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing out the spin systems of the pyrrolidine and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C resonances.

  • 2D NMR for Conformational Analysis (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of solution-state conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

    • Key NOEs for 6-Benzyl-2,6-diazaspiro[4.5]decane:

      • Axial vs. Equatorial Benzyl: An equatorial benzyl group will show NOEs between its benzylic protons (N-CH₂-Ph) and the equatorial protons at C7 and C10 of the piperidine ring. An axial benzyl group would show strong NOEs to the axial protons at C7 and C10.

      • Chair Conformation: Strong NOEs between the axial protons on the same face of the piperidine ring (e.g., Hₐₓ at C7 and Hₐₓ at C9) are characteristic of a chair conformation.

  • Coupling Constant (³JHH) Analysis:

    • Rationale: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation.

    • Application: Measuring the coupling constants between vicinal protons in the piperidine ring (e.g., between axial-axial, axial-equatorial, and equatorial-equatorial protons) can provide quantitative estimates of the ring's torsion angles, helping to confirm a chair conformation.[10]

cluster_exp Experimental Workflow cluster_nmr NMR Details cluster_data Data Output Synthesis Synthesis & Purification NMR NMR Spectroscopy Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray OneD 1D (¹H, ¹³C) Initial Structure NMR->OneD SolidState Solid-State Conformation Xray->SolidState TwoD_Assign 2D COSY / HSQC Resonance Assignment OneD->TwoD_Assign TwoD_Conform 2D NOESY / ROESY 3D Proximity TwoD_Assign->TwoD_Conform J_Coupling ³JHH Coupling Dihedral Angles TwoD_Conform->J_Coupling SolutionState Solution-State Conformation J_Coupling->SolutionState

Figure 2: Experimental workflow for determining the 3D conformation.

Computational Chemistry Workflow

Computational modeling complements experimental data by providing insight into the relative energies of different conformers and the barriers to their interconversion.

Protocol: A Self-Validating Computational Approach

  • Initial Structure Generation: Build the 2D structure of 6-Benzyl-2,6-diazaspiro[4.5]decane and generate an initial 3D model.

  • Conformational Search:

    • Method: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This will explore the potential energy surface by rotating torsion angles to identify low-energy conformers.

    • Rationale: This step efficiently samples a wide range of possible conformations to ensure that the global energy minimum and other low-lying, populated conformers are identified.

  • Quantum Mechanical Optimization and Energy Calculation:

    • Method: Take the unique, low-energy conformers from the search and perform geometry optimization and frequency calculations using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Rationale: DFT provides a more accurate description of the electronic structure, leading to more reliable geometries and relative energies between conformers (e.g., the energy difference between the axial-benzyl and equatorial-benzyl chair forms).[4]

  • Validation against Experimental Data:

    • NMR Chemical Shift Calculation: Use the optimized DFT geometries to calculate NMR chemical shifts (e.g., using the GIAO method). A strong correlation between the calculated and experimental chemical shifts validates the computed geometry.[4]

    • Comparison: The relative energies of the conformers can be used to predict their Boltzmann population distribution at a given temperature, which can then be compared with the qualitative and quantitative insights from NMR (e.g., NOE intensities).

Data Synthesis and Predicted Conformation

By integrating the data from analogous systems and theoretical principles, we can construct a well-reasoned hypothesis for the dominant conformation of 6-Benzyl-2,6-diazaspiro[4.5]decane.

ParameterPredicted ObservationRationale
Piperidine Conformation ChairLowest energy conformation for six-membered rings.
N-Benzyl Orientation EquatorialA bulky benzyl group will preferentially occupy the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with axial protons on the piperidine ring.[10]
Key NOE Contacts Benzylic CH₂ ↔ Equatorial protons at C7/C10Proximity in the equatorial conformer.
Relative Energy (Computational) E(equatorial) < E(axial)The calculated energy of the equatorial conformer is expected to be significantly lower than the axial conformer.

The most probable conformation is therefore a chair-form piperidine ring with the N-benzyl group in the sterically favored equatorial position. The pyrrolidine ring will likely be rapidly interconverting between various puckered forms.

Conclusion

The is a critical determinant of its potential biological activity. This guide has outlined a robust, multi-faceted workflow that integrates synthesis, X-ray crystallography, advanced NMR spectroscopy, and validated computational modeling to elucidate its structure. For drug discovery teams, applying this rigorous methodological approach provides the necessary structural insights to leverage the unique properties of the diazaspiro[4.5]decane scaffold, enabling the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Moussa, I., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Kingsbury, C. L., et al. (1998). Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane with application of GIAO-SCF methods to NMR spectrum interpretation. PubMed. Available at: [Link]

  • Guerrero‐Alvarez, J. A., et al. (2004). Assignment of the relative configuration of spiro[4.5]decanes by 13 C, 15 N and 17 O NMR. Magnetic Resonance in Chemistry. Available at: [Link]

  • Fun, H. K., et al. (2010). 6-Benzyl-3-(1,4-dioxaspiro-[4.5]decan-2-yl)-4-(4-meth-oxy-phen-yl)-4,5-dihydro-isoxazole 2-oxide. Acta Crystallographica Section E. Available at: [Link]

  • Diez, A., et al. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. Available at: [Link]

  • Gessner, V. H., et al. (2012). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: A Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene (CAAC). Chapman University Digital Commons. Available at: [Link]

  • LibreTexts Chemistry. (2021). Conformation Analysis of Alkanes. Available at: [Link]

  • Obniska, J., et al. (2004). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

  • McIntee, E. (n.d.). Solutions to conformation problems. CSB/SJU. Available at: [Link]

  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Multi-Step Synthesis of Diazaspiro Compounds: A Practical Guide to Novel Scaffolds for Drug Discovery

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract Diazaspirocycles have emerged as crucial building blocks in modern medicinal chemistry, offering a rigid three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocycles have emerged as crucial building blocks in modern medicinal chemistry, offering a rigid three-dimensional architecture that can significantly improve the physicochemical and pharmacological properties of drug candidates.[1][2] By replacing traditional flat, aromatic moieties, these sp³-rich scaffolds enable chemists to escape "flatland" and explore novel chemical space, leading to enhanced solubility, metabolic stability, and target selectivity.[3] This guide provides a detailed, multi-step synthesis protocol for 2,6-diazaspiro[3.3]heptane, a highly valued bioisostere of piperazine.[4][5] We delve into the causality behind experimental choices, provide step-by-step protocols amenable to both library and large-scale synthesis, and offer insights into the characterization and further functionalization of these versatile compounds.

Introduction: The Value of Three-Dimensionality in Drug Design

The pursuit of novel chemical entities with improved drug-like properties is a central theme in pharmaceutical research. A prevailing strategy involves increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates. This shift towards more three-dimensional structures often correlates with improved aqueous solubility, higher metabolic stability, and better selectivity profiles compared to their planar aromatic counterparts.[3]

Azaspirocycles, particularly diazaspiro[3.3]heptanes, have garnered significant interest as rigid structural surrogates for common motifs like piperazine and piperidine.[1][6] The fixed, predictable orientation of substituents emanating from the spirocyclic core can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.[1] This application note details a robust and scalable synthetic route to functionalized 2,6-diazaspiro[3.3]heptanes, providing researchers with a practical framework for accessing these valuable scaffolds.[7][8]

Overview of the Synthetic Strategy

The construction of the diazaspiro[3.3]heptane core can be achieved through various synthetic disconnections.[2] The strategy detailed herein involves a linear, multi-step sequence starting from a readily available functionalized azetidine precursor. This approach allows for controlled installation of substituents and reliable scale-up.[7] The overall workflow is depicted below.

G cluster_0 Core Synthesis Workflow A Functionalized Azetidine Precursor B Reduction to Alcohol A->B Step 1 C Oxidation to Aldehyde B->C Step 2 D Reductive Amination C->D Step 3 E Intramolecular Cyclization D->E Step 4 F Functionalized Diazaspiro[3.3]heptane E->F

Caption: High-level workflow for the multi-step synthesis of diazaspiro[3.3]heptanes.

Detailed Synthesis Protocol: Preparation of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This section provides a comprehensive, step-by-step protocol for the synthesis of a differentially protected diazaspiro[3.3]heptane, based on the high-yielding route developed by Stocks et al.[7] This scaffold allows for subsequent selective deprotection and functionalization at either nitrogen atom, making it a versatile intermediate for library synthesis.

Step 1: Reduction of Chloroester to Alcohol

The synthesis begins with the reduction of a commercially available or readily synthesized chloroester to the corresponding primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent chosen for its efficacy in converting esters to alcohols. The reaction is performed at a reduced temperature to control reactivity and minimize side reactions, such as the reduction of the chloride.[7]

  • Reaction Scheme: (Self-generated image, scheme based on reference[7])

  • Experimental Protocol:

    • To a stirred solution of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate (1.0 eq) in anhydrous diethyl ether (Et₂O), add lithium aluminium hydride (LiAlH₄) (1.1 eq) portion-wise at -10 °C under an inert atmosphere (e.g., Argon).

    • Stir the reaction mixture at -10 °C for 30 minutes. Note: Prolonged reaction times may lead to undesired reduction of the chloride.[7]

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

    • Filter the solid through a pad of Celite®, washing the filter cake with Et₂O.

    • Concentrate the filtrate under reduced pressure to yield (1-benzyl-3-(chloromethyl)azetidin-3-yl)methanol as a crude oil, which can be used in the next step without further purification.

  • Data Summary Table:

    Reagent Molar Eq. Purpose Typical Yield
    Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate 1.0 Starting Material ~95-99% (crude)
    Lithium Aluminium Hydride (LiAlH₄) 1.1 Reducing Agent

    | Diethyl Ether (Et₂O) | Solvent | Reaction Medium | |

Step 2: Oxidation of Alcohol to Aldehyde

The primary alcohol is oxidized to the corresponding aldehyde, which is the key electrophile for the subsequent reductive amination step. A Swern oxidation is employed, using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature, followed by quenching with a hindered base like triethylamine (Et₃N). This method is chosen for its mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[7]

  • Reaction Scheme: (Self-generated image, scheme based on reference[7])

  • Experimental Protocol:

    • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

    • Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 10 minutes.

    • Add a solution of the crude alcohol from Step 1 (1.0 eq) in DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

    • Add triethylamine (Et₃N) (5.0 eq) and allow the mixture to warm to room temperature.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with ethyl acetate/hexanes) to afford 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde.

  • Data Summary Table:

    Reagent Molar Eq. Purpose Typical Yield
    (1-benzyl-3-(chloromethyl)azetidin-3-yl)methanol 1.0 Substrate 83%[7]
    Oxalyl Chloride 1.5 Activating Agent
    Dimethyl Sulfoxide (DMSO) 2.2 Oxidant
    Triethylamine (Et₃N) 5.0 Base

    | Dichloromethane (DCM) | Solvent | Reaction Medium | |

Step 3: Reductive Amination with Aniline

This step forms the second nitrogen-containing ring's precursor. The aldehyde is condensed with a primary amine (aniline in this case) to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[7][8]

  • Reaction Scheme: (Self-generated image, scheme based on reference[7])

  • Experimental Protocol:

    • To a stirred solution of the aldehyde from Step 2 (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq) followed by acetic acid (1.0 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield (1-benzyl-3-(chloromethyl)azetidin-3-ylmethyl)(phenyl)amine.

  • Data Summary Table:

    Reagent Molar Eq. Purpose Typical Yield
    1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde 1.0 Substrate ~70-80%
    Aniline 1.0 Nucleophile
    Acetic Acid 1.0 Catalyst
    Sodium Triacetoxyborohydride (STAB) 1.5 Reducing Agent

    | Dichloroethane (DCE) | Solvent | Reaction Medium | |

Step 4: Intramolecular Cyclization to Form the Spirocore

The final step is an intramolecular nucleophilic substitution (Sₙ2) reaction. A strong, non-nucleophilic base, potassium tert-butoxide (t-BuOK), is used to deprotonate the secondary amine, which then acts as the nucleophile, displacing the chloride to form the second azetidine ring and complete the spirocyclic system.[7]

  • Reaction Scheme: (Self-generated image, scheme based on reference[7])

Sources

Application

The σ2 Receptor: A Comprehensive Guide to Ligand Development, Application, and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the role and development of σ2 receptor ligands. It offers an in-depth exploration of the σ2 receptor as a therap...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the role and development of σ2 receptor ligands. It offers an in-depth exploration of the σ2 receptor as a therapeutic target, principles of ligand design, and validated protocols for their evaluation.

Introduction: The Enigmatic σ2 Receptor as a Therapeutic Target

First distinguished from the σ1 receptor subtype in 1990, the σ2 receptor remained an "orphan receptor" for many years, its genetic identity elusive until its identification as Transmembrane Protein 97 (TMEM97) in 2017.[1][2] This breakthrough has significantly accelerated research into its function and therapeutic potential. The σ2 receptor is a four-pass transmembrane protein primarily located in the endoplasmic reticulum and is implicated in a wide array of cellular processes, including calcium signaling, hormone signaling, cell proliferation, and apoptosis.[1][3]

The σ2 receptor is a compelling drug target due to its overexpression in various pathological conditions. It is highly expressed in a multitude of cancer cell lines, including breast, ovarian, lung, and colon cancers, making it a valuable biomarker for tumor proliferation.[1][4] Furthermore, its involvement in neuronal signaling and cholesterol homeostasis has positioned it as a promising target for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders.[1][5]

Ligand Design and Structure-Activity Relationship (SAR)

The development of selective σ2 receptor ligands has been a key focus of medicinal chemistry efforts. While the structural diversity of known ligands is broad, a general pharmacophore model has emerged.[6] Key structural features for high-affinity binding typically include a basic nitrogen atom and at least one hydrophobic moiety.[1] Increased selectivity for the σ2 receptor over the σ1 receptor is often achieved by incorporating bulky hydrophobic regions.[1]

The elucidation of the crystal structure of the σ2 receptor has revolutionized ligand design, enabling structure-based virtual screening of vast chemical libraries to identify novel chemotypes with high affinity and selectivity.[7][8] This approach allows for the rational design of ligands that can precisely interact with key residues within the receptor's binding pocket.

Experimental Workflows and Protocols

A critical aspect of σ2 receptor ligand development is the rigorous in vitro and in vivo evaluation of candidate compounds. The following sections provide detailed protocols for key assays.

I. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) of a test compound for the σ2 receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the unlabeled test compound.

Protocol 1: Competitive Radioligand Binding Assay for σ2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Radioligand: [3H]-1,3-Di-o-tolylguanidine ([3H]DTG) is a commonly used non-selective sigma receptor radioligand.[9] For higher selectivity, [125I]RHM-4 can be used.[3]

  • Membrane Preparation: Membranes from cells or tissues expressing the σ2 receptor (e.g., Jurkat cells, rat liver).[4][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[7]

  • Non-specific Binding Control: Haloperidol (10 µM).[4]

  • σ1 Receptor Masking Agent (if using [3H]DTG): (+)-Pentazocine (100 nM).[10]

  • Test Compounds: Serial dilutions of the ligand of interest.

  • Filtration Apparatus: Brandel cell harvester or equivalent.[9]

  • Filters: Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9][11]

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and store at -80°C.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer. For [3H]DTG, include the σ1 receptor masking agent.

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle shaking to reach equilibrium.[7][9]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Comparison of Radioligands for σ2 Receptor Binding Assays

RadioligandSelectivityAffinityAdvantagesDisadvantages
[3H]DTG Non-selective (binds to σ1 and σ2)ModerateWidely used and commercially availableRequires a masking agent for σ1 receptors, which may introduce bias.[3]
[125I]RHM-4 Highly selective for σ2HighEliminates the need for a masking agent, providing more accurate Ki values for σ2.[3]Less commonly used than [3H]DTG.
II. Cell-Based Functional Assays

Functional assays are crucial for characterizing the biological activity of σ2 receptor ligands, determining whether they act as agonists or antagonists.

Protocol 2: Caspase-3 Activity Assay for Apoptosis

Objective: To determine if a σ2 receptor ligand induces apoptosis by measuring caspase-3 activity.

Materials:

  • Cell Line: A cell line expressing the σ2 receptor (e.g., MDA-MB-435, EMT-6).[12]

  • Test Compound: σ2 receptor ligand of interest.

  • Caspase-3 Assay Kit: Commercially available kits (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay).[12]

  • 96-well Plate: Black, clear-bottomed plates are suitable for fluorescence-based assays.[12]

  • Plate Reader: Capable of measuring fluorescence.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound for 24-48 hours.

  • Assay: Follow the manufacturer's protocol for the caspase-3 assay kit. This typically involves adding a pro-fluorescent caspase-3 substrate to the wells.

  • Measurement: Incubate the plate and then measure the fluorescence using a plate reader. An increase in fluorescence indicates an increase in caspase-3 activity and apoptosis.

Protocol 3: Cell Proliferation Assay (XTT/MTT)

Objective: To assess the effect of a σ2 receptor ligand on cell viability and proliferation.

Materials:

  • Cell Line: A cell line expressing the σ2 receptor (e.g., SK-N-SH neuroblastoma cells).[13]

  • Test Compound: σ2 receptor ligand of interest.

  • Cell Proliferation Assay Kit: Commercially available XTT or MTT kits.[13][14]

  • 96-well Plate.

  • Plate Reader: Capable of measuring absorbance.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Treatment: Treat the cells with the test compound for a specified period (e.g., 24-72 hours).

  • Assay: Add the XTT or MTT reagent to the wells and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent to produce a colored formazan product.

  • Measurement: Solubilize the formazan product and measure the absorbance using a plate reader. A decrease in absorbance typically indicates reduced cell viability and proliferation.

Protocol 4: Calcium Signaling Assay

Objective: To measure changes in intracellular calcium concentration in response to σ2 receptor ligand binding.

Materials:

  • Cell Line: A cell line expressing the σ2 receptor (e.g., SK-N-SH neuroblastoma cells).[15]

  • Test Compound: σ2 receptor ligand of interest.

  • Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive dyes.[16]

  • Fluorescence Microscope or Plate Reader.

Procedure:

  • Cell Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add the σ2 receptor ligand to the cells.

  • Measurement: Continuously measure the fluorescence to detect changes in intracellular calcium concentration. An increase in fluorescence indicates a rise in intracellular calcium.[15]

III. In Vivo Evaluation

Animal models are essential for evaluating the therapeutic efficacy and pharmacokinetic properties of σ2 receptor ligands in a physiological context.

Workflow for In Vivo Evaluation of σ2 Receptor Ligands

in_vivo_workflow cluster_preclinical Preclinical In Vivo Studies model_selection Select Appropriate Animal Model (e.g., Cancer Xenograft, Neurodegeneration Model) dosing Determine Dosing Regimen (Route, Dose, Frequency) model_selection->dosing treatment Administer σ2 Ligand to Treatment Group and Vehicle to Control Group dosing->treatment efficacy_assessment Assess Therapeutic Efficacy (e.g., Tumor Growth Inhibition, Cognitive Improvement) treatment->efficacy_assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis treatment->pk_pd toxicity Evaluate Potential Toxicity treatment->toxicity

Caption: General workflow for the in vivo evaluation of σ2 receptor ligands.

Animal Models:

  • Cancer: Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-tumor effects of σ2 receptor ligands.[2]

  • Neurodegenerative Diseases:

    • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are used to study the effects of ligands on amyloid-beta pathology and cognitive deficits.[17][18] The nematode C. elegans also serves as a model for neurodegeneration.[19]

    • Huntington's Disease: Cell models with mutant huntingtin (mHTT) constructs are used for initial screening of neuroprotective effects.[20]

    • Neuropathic Pain: The spared nerve injury model in mice is used to assess the anti-allodynic effects of σ2 ligands.[21]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways downstream of the σ2 receptor are still under active investigation. However, several key mechanisms have been identified.

sigma2_signaling ligand σ2 Ligand sigma2 σ2 Receptor (TMEM97) ligand->sigma2 er Endoplasmic Reticulum sigma2->er located in calcium ↑ Intracellular Ca2+ sigma2->calcium modulates apoptosis Apoptosis sigma2->apoptosis induces proliferation ↓ Cell Proliferation sigma2->proliferation inhibits calcium->apoptosis

Caption: Simplified signaling pathways of the σ2 receptor.

Activation of the σ2 receptor by agonist ligands can lead to an increase in intracellular calcium levels, primarily through release from the endoplasmic reticulum.[15] This disruption of calcium homeostasis is thought to be a key trigger for apoptosis in cancer cells.[3] In the context of neurodegenerative diseases, σ2 receptor modulators are believed to exert their neuroprotective effects by influencing protein trafficking and reducing neuroinflammation.[1][19]

Conclusion and Future Directions

The identification of the σ2 receptor as TMEM97 has opened up new avenues for rational drug design and a deeper understanding of its physiological and pathological roles. The development of highly selective and potent σ2 receptor ligands holds immense promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders. The protocols and workflows outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel σ2 receptor modulators with improved therapeutic profiles. Future research will likely focus on further elucidating the complex signaling networks regulated by the σ2 receptor and translating the growing body of preclinical evidence into clinical applications.

References

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Sigma-2 receptor. (2023, December 29). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Alon, A., Lyu, J., Braz, J. M., Tummino, T. A., Craik, V., O’Meara, M. J., Webb, C. M., Radchenko, D. S., Moroz, Y. S., Huang, X.-P., Liu, Y., Roth, B. L., Irwin, J. J., Shoichet, B. K., Basbaum, A. I., & Kruse, A. C. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022, December 15). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021, June 2). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Alon, A., Lyu, J., Braz, J. M., Tummino, T. A., Craik, V., O’Meara, M. J., Webb, C. M., Radchenko, D. S., Moroz, Y. S., Huang, X.-P., Liu, Y., Roth, B. L., Irwin, J. J., Shoichet, B. K., Basbaum, A. I., & Kruse, A. C. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Structures of the σ2 receptor enable docking for bioactive ligand discovery. (2024, June 6). University of California, San Francisco. Retrieved January 23, 2026, from [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]

  • Early Development of Sigma-Receptor Ligands. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). bioRxiv. Retrieved January 23, 2026, from [Link]

  • The Sigma-2 Receptor: A Novel Protein for the Imaging and Treatment of Cancer. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2022, July 26). MDPI. Retrieved January 23, 2026, from [Link]

  • Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington's Disease. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). bioRxiv. Retrieved January 23, 2026, from [Link]

  • [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). (2023, February 17). YouTube. Retrieved January 23, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]

  • Calcium assays: at the centre of biology. (2020, July 3). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane

From the Desk of a Senior Application Scientist Welcome to the technical support center for the synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique conformational rigidity of the diazaspiro[4.5]decane core makes it an attractive bioisostere for more flexible structures like piperazine in drug discovery.[1] However, its synthesis can present challenges that impact yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each step. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Core Synthetic Strategy: An Overview

The most common and reliable method for synthesizing 6-Benzyl-2,6-diazaspiro[4.5]decane involves a two-step sequence starting from a commercially available, mono-protected precursor. This strategy ensures selective benzylation at the unprotected secondary amine.

The general workflow is as follows:

  • Selective N-Benzylation: An unprotected secondary amine on the mono-Boc-protected 2,6-diazaspiro[4.5]decane is benzylated via reductive amination.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Selective N-Benzylation cluster_1 Step 2: Boc Deprotection Start tert-Butyl 6-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate Reagents1 Benzaldehyde, Sodium Triacetoxyborohydride (STAB) Start->Reagents1 1. Imine Formation Product1 tert-Butyl 6-benzyl-2,6-diazaspiro[4.5]decane-2-carboxylate Reagents1->Product1 2. Reduction Reagents2 Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Product1->Reagents2 FinalProduct 6-Benzyl-2,6-diazaspiro[4.5]decane Reagents2->FinalProduct

Caption: General 2-step synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reductive amination (Step 1) is slow or incomplete, resulting in a low yield of the benzylated intermediate. What are the primary causes and solutions?

Answer: A sluggish reductive amination is a common hurdle. The root cause typically lies in one of three areas: the reducing agent, the reaction solvent, or the pH of the reaction medium.

  • Ineffective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reagent for this reaction. Unlike sodium borohydride (NaBH₄), STAB is mild enough not to reduce the aldehyde starting material and is effective under the slightly acidic conditions required for imine formation.

    • Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. This formation is acid-catalyzed. STAB is stable in anhydrous acidic conditions, making it ideal.

    • Troubleshooting Actions:

      • Verify Reagent Quality: Ensure your STAB is fresh and has been stored under anhydrous conditions. Clumped or old reagent may have degraded.

      • Staged Addition: Add the benzaldehyde and amine together first and stir for 30-60 minutes to allow for imine formation before adding the STAB.

      • Consider Alternatives: While less common for this specific transformation, other reducing agents like picoline-borane complex can be effective, sometimes used with a catalytic amount of acid to facilitate the reduction.[2]

  • Improper Solvent Choice: The solvent must be aprotic and capable of dissolving all reactants.

    • Causality: Protic solvents (like methanol or ethanol) can compete with the amine in reacting with the aldehyde and can also react with the reducing agent. Water is particularly detrimental as it hydrolyzes the imine intermediate back to the starting materials.

    • Troubleshooting Actions:

      • Use Anhydrous Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. Ensure they are from a freshly opened bottle or dried over molecular sieves.

      • Add Acetic Acid: A small amount of glacial acetic acid (typically 1-2 equivalents) can catalyze imine formation without making the solution too acidic for the reducing agent, often accelerating the reaction.

  • Reaction Monitoring: Relying solely on a timed reaction can be misleading.

    • Troubleshooting Actions: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine is the best indicator of completion. The benzylated product should have a higher Rf value than the starting amine.

Question: After purification of Step 1, my NMR spectrum shows residual benzaldehyde. How can I remove it?

Answer: Benzaldehyde contamination is common due to its relatively high boiling point and similar polarity to the product, making it difficult to remove completely by evaporation or standard chromatography.

  • Causality: Excess benzaldehyde is often used to drive the reaction to completion. Its polarity allows it to co-elute with the desired product on silica gel.

  • Troubleshooting Actions:

    • Aqueous Bisulfite Wash: During the workup, wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms an adduct with the aldehyde, which is water-soluble and can be easily removed in the aqueous phase.

    • Careful Chromatography: If bisulfite washing is insufficient, adjust your chromatography gradient. A shallower gradient using a solvent system like ethyl acetate/hexanes may provide better separation.

Question: The Boc deprotection (Step 2) is not going to completion, or I am seeing unexpected side products. What should I do?

Answer: Incomplete deprotection is often a matter of insufficient acid strength or reaction time.[3] Side products can arise if the conditions are too harsh or if the workup is not performed correctly.

  • Causality: The Boc group is cleaved by acidolysis. The stability of the resulting tert-butyl cation is key. The reaction requires a strong acid to protonate the carbamate and facilitate the loss of the tert-butyl group as isobutylene and CO₂.

  • Troubleshooting Actions:

    • Increase Acid Concentration/Time: A common condition is 20-50% Trifluoroacetic Acid (TFA) in DCM.[4] If the reaction is incomplete after 1-2 hours at room temperature, consider increasing the concentration of TFA or the reaction time. Monitor by TLC until the Boc-protected starting material is completely consumed.

    • Alternative Acids: 4M HCl in dioxane is another standard and effective condition for Boc removal.

    • Workup is Critical: After the reaction is complete, it is crucial to thoroughly neutralize the excess acid. Quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Failure to fully neutralize can result in the product being isolated as a TFA or HCl salt, which can affect its properties and subsequent reactions.

    • Mild Deprotection Methods: If your molecule contains other acid-sensitive functional groups, harsher methods may not be suitable. Milder conditions using oxalyl chloride in methanol have been reported for selective Boc deprotection at room temperature.[5][6]

Troubleshooting_Deprotection Start Boc Deprotection (Step 2) Issue Incomplete Incomplete Reaction? Start->Incomplete Check TLC/LCMS SideProducts Side Products Observed? Start->SideProducts Analyze by NMR/MS Incomplete->SideProducts No Sol_Incomplete_1 Increase TFA concentration or reaction time. Incomplete->Sol_Incomplete_1 Yes SideProducts->Incomplete No Sol_Side_1 Ensure thorough neutralization during workup (sat. NaHCO₃). SideProducts->Sol_Side_1 Yes Sol_Incomplete_2 Switch to 4M HCl in Dioxane. Sol_Incomplete_1->Sol_Incomplete_2 If still fails Sol_Side_2 Consider milder conditions if substrate is acid-sensitive. Sol_Side_1->Sol_Side_2 If persists

Caption: Decision tree for troubleshooting Boc deprotection issues.

Frequently Asked Questions (FAQs)

Q1: Why is a mono-Boc protection strategy necessary? Why not directly benzylate 2,6-diazaspiro[4.5]decane?

A: Direct benzylation of the unprotected diamine would likely result in a mixture of products: mono-benzylated, di-benzylated, and unreacted starting material. Separating these closely related compounds is challenging and leads to low yields of the desired mono-substituted product. The Boc group acts as a "directing group," ensuring that only one nitrogen is available for reaction. It is stable to the reductive amination conditions and can be cleanly removed in a subsequent step.

Q2: My final product is a thick oil that is difficult to handle and purify by column chromatography. Are there any tips?

A: Free amines, particularly spirocyclic ones, are often oils and can exhibit significant tailing on silica gel columns.

  • Salt Formation: Consider converting the final product to its hydrochloride (HCl) salt. This is often a crystalline, free-flowing solid that is much easier to handle, weigh, and store. To do this, dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in ether or dioxane dropwise. The salt will typically precipitate and can be collected by filtration.

  • Chromatography Additives: When running a column, adding a small amount of a basic modifier to the eluent can significantly improve peak shape and reduce tailing. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol (for very polar compounds) is added to the solvent system.

Q3: What are the best analytical methods for monitoring reaction progress and confirming the final product?

A: A combination of techniques is recommended for robust analysis:

  • TLC: Ideal for rapid, qualitative monitoring of reaction progress. Use a mobile phase like 10% Methanol in DCM with 1% NEt₃. Visualize with UV light (for the benzyl group) and a potassium permanganate (KMnO₄) stain, which is highly sensitive to amines.

  • LC-MS: Provides more accurate monitoring and confirms the mass of the starting materials, intermediates, and products. This is the best way to confirm conversion.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product. Key signals to look for in the final product include the aromatic protons of the benzyl group (~7.2-7.4 ppm) and the characteristic benzylic CH₂ singlet (~3.5-3.7 ppm).

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[4.5]decane-2-carboxylate (Step 1)

  • To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add Benzaldehyde (1.1 eq) and glacial Acetic Acid (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 50% Ethyl Acetate in Hexanes) to yield the product as a clear oil or white solid.

Protocol 2: Synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane (Step 2)

  • Dissolve the Boc-protected intermediate (1.0 eq) from Step 1 in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (10 eq, or as a 25% v/v solution in DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add it to a vigorously stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution to neutralize.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, typically as a pale yellow oil.

Data Summary Table: Reaction Conditions

StepKey ReagentsSolventTemp.Typical TimeReported Yield RangeKey Considerations
1. Benzylation Benzaldehyde, STABDCM or DCERoom Temp.4-12 h75-90%Anhydrous conditions are critical. Acetic acid can be catalytic.
2. Deprotection TFA or 4M HClDCM or Dioxane0 °C to RT1-3 h90-98%Ensure complete neutralization during workup to obtain the free base.

References

  • ChemicalBook: 1,4-Dioxa-8-azaspiro[4.5]decane synthesis. Provides synthetic routes for a related spirocyclic precursor. 7

  • PubMed: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative. Details the synthesis and application of related spiro-compounds.

  • PubMed: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Discusses the synthesis of similar spirocyclic structures.

  • ChemRxiv: Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Describes advanced methods for creating spirocyclic diamines.

  • NIH: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Provides a mild alternative for Boc deprotection.

  • RSC Publishing: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Further details on the oxalyl chloride method.

  • MedchemExpress: 1-4-dioxa-8-azaspiro-4-5-decane. Information on related chemical intermediates.

  • White Rose Research Online: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Academic paper on the synthesis of related structures.

  • ResearchGate: Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Details on the synthesis of a key precursor for spirocycles.

  • Reddit r/Chempros: Advice on N-boc deprotection in the presence of acid sensitive groups. A practical discussion on challenges in Boc deprotection.

  • MedChemExpress: 8-Boc-2,8-Diazaspiro[4.5]decane. Commercial source and information for a key starting material.

  • MDPI: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. Discusses stereoselective methods for similar scaffolds.

  • Sigma-Aldrich: 1,4-Dioxa-8-azaspiro 4.5 decane. Product information for a related starting material.

  • ResearchGate: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Further details on synthetic strategies.

  • ResearchGate: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Describes thermolytic deprotection methods.

  • ChemRxiv: Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Preprint detailing modern synthetic methods.

  • MDPI: Exploration of Diazaspiro Cores as Piperazine Bioisosteres. Discusses deprotection strategies for diazaspiro compounds.

  • Unife: triazaspiro[4.5]decan-2-one derivatives. Research on related triazaspiro compounds.

  • ChemSpider Synthetic Pages: A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination. Details on reductive amination using picoline-borane.

  • MDPI: Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines. Provides examples of complex heterocyclic synthesis.

  • ResearchGate: Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. Highlights the importance of the azaspiro[4.5]decane skeleton.

  • ResearchGate: (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. PDF version of a relevant academic publication.

  • PubChem: Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. Compound information for a related structure.

  • BenchChem: The Strategic Application of 6,7-Diazaspiro[4.5]decane as a Piperazine Bioisostere. Discusses the role of diazaspiro compounds as piperazine bioisosteres.

Sources

Optimization

Technical Support Center: Stability of 6-Benzyl-2,6-diazaspiro[4.5]decane in Solution

Welcome to the technical support center for 6-Benzyl-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Benzyl-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable experimental results and for the successful development of drug candidates. This resource is structured in a question-and-answer format to directly address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Benzyl-2,6-diazaspiro[4.5]decane in solution?

A1: The chemical structure of 6-Benzyl-2,6-diazaspiro[4.5]decane contains two key moieties that are susceptible to degradation: the N-benzyl group and the diazaspiro[4.5]decane core, which has aminal-like character at the spirocyclic center. Therefore, the primary stability concerns are:

  • Acid-catalyzed hydrolysis: The diazaspiro[4.5]decane ring system can be susceptible to cleavage under acidic conditions.[1]

  • Oxidative degradation: The benzylic position is prone to oxidation, which can lead to de-benzylation or the formation of oxidized impurities.[2][3]

  • Photodegradation: Aromatic compounds, such as the benzyl group, can be sensitive to light, potentially leading to degradation.[2]

  • Thermal degradation: Elevated temperatures can accelerate all degradation pathways.[2]

Q2: How does pH affect the stability of 6-Benzyl-2,6-diazaspiro[4.5]decane solutions?

A2: The pH of the solution is a critical factor governing the stability of 6-Benzyl-2,6-diazaspiro[4.5]decane.

  • Acidic pH (pH < 6): The compound is expected to be most vulnerable in acidic conditions. The nitrogen atoms in the diazaspiro ring can become protonated, which can catalyze the hydrolysis of the aminal-like spirocyclic core, leading to ring-opening and loss of the parent compound.[1] Studies on similar cyclic aminals have shown a significant increase in hydrolysis rate at pH values below 6.[1]

  • Neutral to Basic pH (pH 6-10): The compound is expected to be significantly more stable in this range. In the absence of acid catalysis, the hydrolytic pathway is much slower. For many amine-containing compounds, neutral to slightly basic conditions are optimal for long-term storage in solution.

Q3: My solution of 6-Benzyl-2,6-diazaspiro[4.5]decane is turning yellow. What could be the cause?

A3: A yellow discoloration often indicates the formation of degradation products, likely due to oxidation. The N-benzyl group is a primary site for oxidative degradation. This can be initiated by exposure to air (oxygen), light, or trace metal impurities in your solvent. The resulting impurities are often chromophoric, leading to the observed color change.

Q4: What are the recommended storage conditions for solutions of 6-Benzyl-2,6-diazaspiro[4.5]decane?

A4: To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: If compatible with your experimental design, maintaining a neutral to slightly basic pH can enhance stability.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound purity over a short period in solution. Acidic pH, exposure to light, elevated temperature, presence of oxidizing agents.Check the pH of your solution and adjust to neutral if possible. Store solutions protected from light and at a low temperature. Use high-purity, degassed solvents.
Appearance of new peaks in HPLC analysis. Degradation of the parent compound.Characterize the new peaks by LC-MS to identify potential degradation products such as the de-benzylated spirocycle or oxidized species. This will help confirm the degradation pathway.
Inconsistent results in biological assays. Degradation of the active compound, leading to a lower effective concentration.Prepare fresh solutions before each experiment. Perform a quick purity check of the stock solution before use if it has been stored for an extended period.
Precipitation of the compound from solution. Poor solubility in the chosen solvent, or degradation to a less soluble product.Re-evaluate the solubility of the compound in your chosen solvent system. If degradation is suspected, analyze the precipitate to identify its composition.

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the two primary hypothesized degradation pathways for 6-Benzyl-2,6-diazaspiro[4.5]decane.

cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Oxidative Debenzylation Parent 6-Benzyl-2,6-diazaspiro[4.5]decane RingOpened Ring-Opened Products Parent->RingOpened H+ / H2O Parent2 6-Benzyl-2,6-diazaspiro[4.5]decane Debenzylated 2,6-diazaspiro[4.5]decane Parent2->Debenzylated [O] OxidizedBenzyl Benzaldehyde/ Benzoic Acid Parent2->OxidizedBenzyl [O]

Caption: Potential degradation pathways of 6-Benzyl-2,6-diazaspiro[4.5]decane.

Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of 6-Benzyl-2,6-diazaspiro[4.5]decane in solution.

A Prepare Stock Solution in Selected Solvent B Aliquot into Vials for Each Stress Condition A->B C Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) B->C D Withdraw Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Quench Reaction (if necessary) D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Quantify Parent Compound and Identify Degradants F->G H Determine Degradation Rate and Pathway G->H

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify the potential degradation products and pathways for 6-Benzyl-2,6-diazaspiro[4.5]decane.[4]

1. Materials and Reagents:

  • 6-Benzyl-2,6-diazaspiro[4.5]decane

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity solvents for stock solution (e.g., DMSO, ethanol)

  • Calibrated analytical balance, volumetric flasks, and pipettes

  • HPLC system with UV and MS detectors

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve 6-Benzyl-2,6-diazaspiro[4.5]decane in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point.

  • Monitor the disappearance of the parent peak and the appearance of new peaks. Use the MS data to obtain the mass of the degradation products to aid in their identification.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. Available at: [Link]

  • Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health. Available at: [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. Available at: [Link]

  • 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • Spiro(4.5)decan-6-one. PubChem. Available at: [Link]

  • Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. PubChemLite. Available at: [Link]

  • 6-benzyl-2,6-diazaspiro[4.5]decane. PubChemLite. Available at: [Link]

  • 6,9-diazaspiro[4.5]decane. PubChemLite. Available at: [Link]

  • Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis and scale-up of 6-Benzyl-2,6-diazaspiro[4.5]decane, a valuable spirodiamine scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and scale-up of 6-Benzyl-2,6-diazaspiro[4.5]decane, a valuable spirodiamine scaffold in medicinal chemistry.[1] As Senior Application Scientists, we offer field-proven insights to address common challenges, ensuring both technical accuracy and practical applicability in your research and development endeavors.

I. Synthesis Overview & Key Challenges

The synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane typically involves a multi-step sequence, often culminating in a reductive amination reaction. While the individual steps may appear straightforward on a small scale, scaling up production presents several challenges that can impact yield, purity, and overall process efficiency.

Common Synthetic Approach:

A prevalent route involves the reaction of a suitable piperidine precursor with a protected pyrrolidine derivative, followed by deprotection and subsequent benzylation. A key step is often the reductive amination of a spiro-ketone with benzylamine.

Key Scale-Up Challenges:
  • Reaction Kinetics and Heat Transfer: Exothermic reactions, if not properly managed on a larger scale, can lead to side product formation and decreased yields.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in large volumes is critical for consistent reaction progress.

  • Product Isolation and Purification: Crystallization and chromatographic separations can become less efficient and more resource-intensive at scale.

  • Impurity Profile Management: Byproducts that are minor on a lab scale can become significant impurities in a scaled-up process, complicating purification.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Reductive Amination Step

Symptoms:

  • Incomplete consumption of the spiro-ketone starting material.

  • Presence of a significant amount of the intermediate imine.[2]

  • Formation of over-alkylated tertiary amine byproducts.[3]

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Inefficient Imine Formation The equilibrium between the ketone/aldehyde and the amine to form the imine may not be favorable under the reaction conditions. Mildly acidic conditions are often required to catalyze this step.[4]1. Add a catalytic amount of a weak acid: Acetic acid is commonly used to facilitate imine formation.[3] 2. Azeotropic removal of water: For larger scale reactions, removing the water formed during imine formation can drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene.
Premature Reduction of the Carbonyl Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone or aldehyde before it has a chance to form the imine, leading to the formation of an alcohol byproduct.[4]1. Use a milder, more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less likely to reduce the carbonyl starting material.[3] 2. Stepwise procedure: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[3][4] Monitor the reaction by TLC or LCMS to confirm imine formation.
Incomplete Reduction of the Imine The reducing agent may be insufficient or may have decomposed. Some imines can be sterically hindered, requiring more forcing conditions for reduction.[2]1. Increase the equivalents of the reducing agent: Using a larger excess of the reducing agent can help drive the reaction to completion.[2] 2. Elevate the reaction temperature: Gently warming the reaction mixture can increase the rate of reduction. However, monitor for potential side reactions.[2] 3. Consider a different reducing agent: If borohydride reagents are ineffective, catalytic hydrogenation (e.g., H₂, Pd/C) can be a powerful alternative for reducing imines.
Over-alkylation The desired secondary amine product can react further with the aldehyde to form a tertiary amine.[3]1. Control stoichiometry: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine.[3] 2. Perform a stepwise reaction: Isolate the imine before proceeding with the reduction step.
Problem 2: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product with starting materials or byproducts during column chromatography.

  • Formation of an inseparable oil instead of a crystalline solid.

  • Persistent impurities even after multiple purification attempts.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Similar Polarity of Product and Impurities The benzyl group and the spirocyclic core can lead to a polarity profile that is very similar to certain byproducts, making chromatographic separation challenging.1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). 2. Utilize a different purification technique: Consider techniques like preparative HPLC for difficult separations.[5]
Residual Reagents or Solvents Incomplete removal of reagents (e.g., excess benzylamine) or high-boiling point solvents can contaminate the final product.1. Aqueous workup: Perform an acid-base extraction to remove basic or acidic impurities. For example, washing the organic layer with dilute HCl will remove excess benzylamine. 2. High-vacuum drying: Use a high-vacuum pump to remove residual solvents, potentially with gentle heating.
Product is an Oil The free base of 6-Benzyl-2,6-diazaspiro[4.5]decane may be a liquid or a low-melting solid at room temperature.[6]1. Salt formation: Convert the product to a hydrochloride or other salt. Salts are often crystalline and easier to handle and purify by recrystallization. This can be achieved by dissolving the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in ether or bubbling HCl gas through the solution.[7]
Problem 3: Inconsistent Results on Scale-Up

Symptoms:

  • Reactions that worked well on a small scale (e.g., 1g) give lower yields or more impurities at a larger scale (e.g., 100g).

  • Longer reaction times are required at a larger scale.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Inefficient Heat Transfer Exothermic reactions can overheat in the center of a large reaction vessel, leading to decomposition or side reactions.1. Control the rate of addition: Add reagents that initiate an exothermic process slowly and monitor the internal temperature of the reaction. 2. Use an appropriate cooling bath: Ensure the cooling bath has sufficient capacity to dissipate the heat generated. For very large scales, a jacketed reactor with a circulating coolant is recommended.
Poor Mixing Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions and incomplete conversion.1. Use appropriate stirring: Employ a mechanical stirrer with a suitably sized impeller to ensure efficient mixing in larger reaction flasks. 2. Baffled flasks: For very large, round-bottom flasks, the use of baffles can improve mixing efficiency.
Mass Transfer Limitations In heterogeneous reactions (e.g., catalytic hydrogenation), the rate can be limited by the diffusion of reactants to the catalyst surface.1. Increase agitation speed: Vigorous stirring can improve mass transfer. 2. Increase catalyst loading: A higher concentration of the catalyst can increase the reaction rate.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl protecting group and are there alternatives?

A1: The benzyl group serves as a protecting group for one of the secondary amines in the diazaspiro[4.5]decane core.[7] It is relatively stable to a range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This allows for selective functionalization of the other nitrogen atom.

Common alternatives to the benzyl group include the Boc (tert-butyloxycarbonyl) group, which is stable to many conditions but can be removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent), and the Cbz (carboxybenzyl) group, which can also be removed by hydrogenolysis.[7] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[8]

Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the identification of the product and key byproducts by their mass-to-charge ratio. This is particularly useful for confirming the formation of the desired product and tracking impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for confirming its purity.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment, especially for volatile impurities.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental composition of the final product.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, several safety precautions are crucial:

  • Reductive Amination Reagents: Sodium borohydride and its derivatives can react with protic solvents to generate hydrogen gas, which is flammable. These reactions should be performed in a well-ventilated fume hood, away from ignition sources. Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment.[3]

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas and a pyrophoric catalyst (e.g., palladium on carbon). It should only be performed by trained personnel using appropriate equipment (e.g., a Parr shaker or a hydrogenator) in a designated area.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, be prepared to manage the heat generated during certain steps, especially at a larger scale. Always have an appropriate cooling bath ready.

  • Solvent Handling: Large volumes of flammable organic solvents will be used. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area.

IV. Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of the spiro-ketone (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 M concentration), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-30 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCE or THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterReductive Amination with NaBH₄Reductive Amination with NaBH(OAc)₃
Typical Yield 40-60%70-90%
Key Byproducts Alcohol from ketone reduction, over-alkylated amineUnreacted starting material (if reaction is incomplete)
Reaction Time 2-12 hours4-24 hours
Ease of Workup Requires careful quenchingStraightforward aqueous workup
Safety Flammable hydrogen gas evolutionLess vigorous reaction with water

V. Visualizations

Reductive Amination Workflow

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Purification ketone Spiro-ketone imine Intermediate Imine ketone->imine + Benzylamine (Acid Catalyst) amine Benzylamine amine->imine product 6-Benzyl-2,6-diazaspiro[4.5]decane imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 6-Benzyl-2,6-diazaspiro[4.5]decane via reductive amination.

Troubleshooting Logic Diagram

G start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products? start->side_products No check_imine Check Imine Formation (TLC/LCMS) incomplete_reaction->check_imine Yes check_reductant Check Reducing Agent incomplete_reaction->check_reductant No check_overalkylation Check for Over-alkylation side_products->check_overalkylation Yes add_acid Add Catalytic Acid check_imine->add_acid Poor Imine Formation remove_water Azeotropic Water Removal add_acid->remove_water If still poor use_milder_reductant Use NaBH(OAc)₃ check_reductant->use_milder_reductant Aldehyde Reduction increase_reductant Increase Equivalents check_reductant->increase_reductant Imine Persists control_stoichiometry Adjust Stoichiometry check_overalkylation->control_stoichiometry Tertiary Amine Detected

Caption: Decision tree for troubleshooting low yields in the reductive amination step.

VI. References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Practical Synthesis of Structurally Important Spirodiamine Templates. Taylor & Francis Online. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Diastereoselective route to (2R,5S)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone component of the wasp Paravespula vulgaris. Sci-Hub. Available from: [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Sci-Hub. Available from: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available from: [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF on ResearchGate. Available from: [Link]

  • The structure of the partially bio-based spirodiamine... Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Reductive Amination. Chemistry Steps. Available from: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. Available from: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]

  • Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids. Google Patents. Available from:

  • Establishment of Analytical Method for 6-Benzylaminopurine Residue, a Plant Growth Regulator for Brown Rice, Mandarin, Pepper, Potato, and Soybean by Using GC/NPD. ResearchGate. Available from: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. Available from: [Link]

  • Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. ResearchGate. Available from: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. NIH. Available from: [Link]

  • Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. Available from: [Link]

  • Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Protecting Group Strategies for Diazaspiroalkane Synthesis

Welcome to the Technical Support Center for Diazaspiroalkane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and mo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diazaspiroalkane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying diazaspiroalkanes. The unique three-dimensional structure of these scaffolds, which are of increasing interest in medicinal chemistry, presents distinct challenges in the selection and manipulation of amine protecting groups. This resource provides in-depth technical guidance, troubleshooting advice, and practical protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the selection of protecting groups so critical for diazaspiroalkane synthesis?

The rigid, spirocyclic nature of diazaspiroalkanes introduces significant steric hindrance around the nitrogen atoms. This can dramatically influence the kinetics and thermodynamics of both the protection and deprotection steps. An improperly chosen protecting group may lead to incomplete reactions, challenging purifications, or even undesired side reactions such as ring-opening of the strained heterocyclic system.[1] Therefore, a careful consideration of the protecting group's size, stability, and cleavage conditions is paramount to a successful synthetic campaign.

Q2: What are the most commonly used protecting groups for diazaspiroalkanes, and what are their primary advantages and disadvantages in this context?

The most prevalent protecting groups for the amine functionalities in diazaspiroalkanes are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

  • Boc Group:

    • Advantages: The Boc group is widely used due to its stability under a broad range of non-acidic conditions. Its removal is typically straightforward using strong acids like trifluoroacetic acid (TFA).[1]

    • Disadvantages: In the context of certain diazaspiroalkanes, such as 2,6-diazaspiro[3.3]heptane, deprotection with hydrochloric acid (HCl) has been reported to cause ring-opening side reactions.[1] The steric bulk of the tert-butyl group can also sometimes hinder the protection of sterically congested secondary amines within the spirocyclic core.

  • Cbz Group:

    • Advantages: The Cbz group offers excellent stability to both acidic and basic conditions. It is typically removed under neutral conditions via catalytic hydrogenation, which is orthogonal to the acid-labile Boc group. This orthogonality is invaluable for the selective deprotection of one nitrogen in the presence of the other.

    • Disadvantages: The primary limitation of the Cbz group is its incompatibility with other reducible functional groups in the molecule, such as alkenes or alkynes. The catalyst required for hydrogenolysis (e.g., palladium on carbon) can also sometimes be sensitive to other functionalities.

Q3: What does "orthogonal protection" mean, and why is it important for diazaspiroalkanes?

Orthogonal protection refers to the use of multiple, distinct protecting groups in a single molecule that can be removed under different, non-interfering conditions. For a diazaspiroalkane with two nitrogen atoms, this strategy is crucial for selectively functionalizing each amine. For instance, one nitrogen can be protected with a Boc group (acid-labile) and the other with a Cbz group (hydrogenolysis-labile). This allows for the selective removal of one protecting group to perform a reaction at that specific nitrogen, while the other nitrogen remains protected and unreactive.

Troubleshooting Guides

This section addresses specific issues that may arise during the protection and deprotection of diazaspiroalkanes.

Problem 1: Incomplete or Sluggish N-Protection Reaction

Symptoms:

  • Low yield of the protected product.

  • Presence of a significant amount of starting material (unprotected diazaspiroalkane) after the reaction.

  • Formation of mono-protected product when bis-protection is desired.

Possible Causes and Solutions:

  • Steric Hindrance: The spirocyclic structure can create a sterically hindered environment around the nitrogen atoms, impeding the approach of the protecting group reagent.

    • Solution 1: Use a less bulky protecting group. If using Boc anhydride ((Boc)₂O), consider switching to a less sterically demanding reagent like benzyl chloroformate (Cbz-Cl).

    • Solution 2: Increase reaction temperature and time. Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.

    • Solution 3: Employ a more reactive protection agent. For Boc protection, consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive than (Boc)₂O in some cases.

  • Insufficient Reagent Stoichiometry: For bis-protection, using an insufficient excess of the protecting group reagent and base can lead to incomplete reaction.

    • Solution: For the protection of both nitrogen atoms, use at least 2.2 equivalents of the protecting group reagent and a corresponding excess of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

Problem 2: Unwanted Ring-Opening During N-Deprotection

Symptoms:

  • Formation of unexpected byproducts with masses corresponding to the addition of water or other nucleophiles.

  • Complex NMR spectra indicating loss of the spirocyclic core.

Possible Causes and Solutions:

  • Harsh Deprotection Conditions: The strained nature of some diazaspiroalkane ring systems, like the 2,6-diazaspiro[3.3]heptane, makes them susceptible to nucleophilic attack under strongly acidic conditions.

    • Solution 1: Use TFA for Boc deprotection. Trifluoroacetic acid is generally the reagent of choice for removing Boc groups from sensitive substrates like 2,6-diazaspiro[3.3]heptane, as it has been shown to be less prone to causing ring-opening compared to HCl.[1]

    • Solution 2: Employ milder deprotection methods. For Boc groups, consider thermal deprotection or using reagents like trimethylsilyl iodide followed by methanolysis, although these methods should be carefully evaluated for compatibility with other functional groups.

    • Solution 3: Utilize an orthogonal protecting group. If acid sensitivity is a major concern, design your synthetic route to use a Cbz group, which can be removed under neutral hydrogenolysis conditions.

Problem 3: Difficulty in Achieving Selective Mono-Protection

Symptoms:

  • Formation of a mixture of mono- and bis-protected products, leading to difficult purification.

Possible Causes and Solutions:

  • Similar Reactivity of the Two Nitrogen Atoms: In symmetrical diazaspiroalkanes, the two nitrogen atoms have identical reactivity, making selective mono-protection challenging.

    • Solution 1: Control Stoichiometry. Carefully add one equivalent or slightly less of the protecting group reagent to a solution of the diazaspiroalkane. This will statistically favor mono-protection, but will likely result in a mixture that requires careful chromatographic separation.

    • Solution 2: Use a Bulky Protecting Group. A sterically demanding protecting group like the Boc group can, after reacting with the first nitrogen, hinder the approach to the second nitrogen, thus favoring mono-protection.

    • Solution 3: In situ Protonation. A more elegant approach involves the in situ generation of the mono-protonated diamine. By adding one equivalent of a strong acid (e.g., HCl), one of the amino groups is protonated and rendered non-nucleophilic, allowing the protecting group to react selectively with the remaining free amine.[2]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diazaspiroalkane

This protocol is adapted from a general method for the mono-Boc protection of diamines and is applicable to diazaspiroalkanes.[2]

  • Dissolution: Dissolve the diazaspiroalkane (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C.

  • Protonation: Slowly add a solution of trimethylsilyl chloride (Me₃SiCl) (1.0 eq) in the same solvent. The Me₃SiCl will react with the solvent to generate one equivalent of HCl in situ, which will protonate one of the amine groups.

  • Protection: After stirring for 30 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected diazaspiroalkane.

Protocol 2: Deprotection of a Boc-Protected Diazaspiroalkane using TFA

This protocol is recommended for acid-sensitive diazaspiroalkanes like 2,6-diazaspiro[3.3]heptane.[1]

  • Dissolution: Dissolve the Boc-protected diazaspiroalkane (1.0 eq) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diazaspiroalkane. The product may be obtained as a free base or converted to a salt (e.g., hydrochloride or trifluoroacetate) for improved stability and handling.

Data Summary

The choice between common protecting groups often depends on their stability under various reaction conditions. The following table provides a general overview of the stability of Boc and Cbz protecting groups.

Protecting GroupStable ToLabile To
Boc - Catalytic Hydrogenation- Mild to moderate base- Most nucleophiles- Strong acids (e.g., TFA, HCl)- Strong Lewis acids- High temperatures
Cbz - Acidic conditions- Basic conditions- Catalytic hydrogenation (e.g., H₂, Pd/C)- Strong reducing agents (e.g., Na/NH₃)

Visualizing Protecting Group Strategies

Orthogonal Protection and Selective Deprotection Workflow

The following diagram illustrates the concept of an orthogonal protection strategy for a generic diazaspiroalkane, enabling sequential functionalization of the two nitrogen atoms.

Orthogonal_Protection cluster_1 Selective Deprotection & Functionalization (Path A) cluster_2 Selective Deprotection & Functionalization (Path B) Unprotected H₂N-Spiro-NH₂ Bis-Protected Boc-HN-Spiro-NH-Cbz Unprotected->Bis-Protected Mono-Protected_A H₂N-Spiro-NH-Cbz Bis-Protected->Mono-Protected_A Acid (TFA) Mono-Protected_B Boc-HN-Spiro-NH₂ Bis-Protected->Mono-Protected_B Hydrogenolysis (H₂, Pd/C) Functionalized_A R₁-HN-Spiro-NH-Cbz Mono-Protected_A->Functionalized_A Functionalization (R₁-X) Functionalized_B Boc-HN-Spiro-NH-R₂ Mono-Protected_B->Functionalized_B Functionalization (R₂-Y)

Caption: Orthogonal protection workflow for diazaspiroalkanes.

References

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311583. [Link]

  • Scott, K. A., & Williams, J. M. (2022). 1‐Oxa‐2,6‐Diazaspiro [3.3] heptane as a New Potential Piperazine Bioisostere–Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo [1.1. 0] butanes. Chemistry–A European Journal, 28(41), e202201103. [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem. Retrieved from [Link]

  • Chupakhin, E., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 25(21), 5183. [Link]

  • Brown, H. C., & Kulkarni, S. U. (1977). Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9-borabicyclo[3.3.1]nonane. Journal of Organometallic Chemistry, 135(2), 129-137.
  • Deng, H., et al. (2014). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3741-3743. [Link]

  • García-Ramos, Y., et al. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(3), 158-161. [Link]

  • Clayden, J., et al. (n.d.).
  • Ng, K. K., & Gwee, S. H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(38), 22650-22655. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of N-Boc piperazines.
  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.

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Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Liquid-Liquid Extraction of Benzyl Compounds

Welcome to the technical support center for optimizing liquid-liquid extraction (LLE) of benzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing liquid-liquid extraction (LLE) of benzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction process. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can confidently troubleshoot and refine your methods for maximum efficiency and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when developing an LLE protocol for benzyl compounds.

Q1: How do I choose the best organic solvent for my benzyl compound?

A1: The selection of an appropriate solvent is the most critical first step in designing a successful LLE. The guiding principle is to match the polarity of your solvent with your target benzyl compound.[1] Key factors to consider include:

  • Analyte Polarity (LogP/LogD): The partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds) is an essential indicator of a compound's hydrophobicity. A positive LogP value suggests that the compound will preferentially partition into the organic phase.[1] Online databases like Chemspider or software like Marvin Sketch can provide these values.[1]

  • Solvent Properties:

    • Immiscibility: The solvent must not be miscible with the aqueous phase (usually water) to ensure clear phase separation.[2][3] Common choices include hexane, ethyl acetate, and dichloromethane.[3]

    • Selectivity: The ideal solvent will have a high affinity for your benzyl compound while minimizing the co-extraction of impurities.[2]

    • Density: Knowing the solvent's density relative to water is crucial for procedural reasons. Solvents denser than water (e.g., dichloromethane) will form the bottom layer, while less dense solvents (e.g., ethyl acetate, hexane) will form the top layer.

    • Boiling Point: A relatively low boiling point facilitates easy removal of the solvent post-extraction without degrading the target compound.[3][4] A solvent that can be evaporated under nitrogen at 30-40°C is often ideal.[4]

Q2: How does pH affect the extraction of my benzyl compound?

A2: For benzyl compounds that are ionizable (i.e., contain acidic or basic functional groups), pH is a powerful tool to control their solubility and, therefore, their extraction efficiency. The fundamental principle is that a compound is most soluble in an organic solvent when it is in its neutral, un-ionized form.[1]

  • For Acidic Benzyl Compounds (e.g., containing carboxylic acid or phenolic groups): To ensure the compound is in its neutral form, the pH of the aqueous solution should be adjusted to at least 2 pH units below the compound's pKa.[1] This suppresses the deprotonation of the acidic group.

  • For Basic Benzyl Compounds (e.g., containing amine groups): To neutralize the compound, the pH of the aqueous solution should be adjusted to at least 2 pH units above the compound's pKa.[1] This prevents the protonation of the basic group.

If you are unsure of your compound's pKa, it is best practice to test a range of pH conditions.[4] For suspected acidic compounds, test pH 2.5 and 4; for basic compounds, test pH 9 and 11; and for neutral compounds, test pH 6 and 7.5.[4]

Q3: My benzyl compound is quite polar. How can I improve its recovery from the aqueous phase?

A3: Extracting polar compounds (which have lower LogP values) can be challenging. A common and effective technique is "salting out." By adding a high concentration of a simple, neutral salt (like sodium chloride or sodium sulfate) to the aqueous phase, you increase its ionic strength.[4][5] This reduces the solubility of the organic analyte in the aqueous layer, effectively "pushing" it into the organic solvent and improving recovery.[4]

Q4: Can my benzyl compound degrade during extraction?

A4: Yes, degradation is a real possibility, especially for sensitive molecules. Benzyl groups themselves, particularly benzyl esters, can be susceptible to cleavage under certain conditions.[6] For instance, prolonged exposure to strong bases can lead to the hydrolysis of a benzyl ester.[6] Similarly, the Boc protecting group, often found in pharmaceutical intermediates, is known to be unstable under acidic conditions.[6] Always consider the stability of all functional groups on your molecule when selecting pH conditions and extraction time.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific problems you may encounter during your LLE experiments.

Guide 1: Low Extraction Efficiency or Poor Recovery

Why It Happens: Low recovery is often a result of a mismatch between the analyte's properties and the extraction conditions. The primary causes are suboptimal solvent choice, incorrect pH, or insufficient mixing. The partitioning of your analyte between the two liquid phases may heavily favor the aqueous phase under the current conditions.

What To Do: A Step-by-Step Protocol

  • Verify Analyte Properties:

    • Obtain the LogP (or LogD) and pKa values for your specific benzyl compound using chemical databases.[1] This is the foundational data for your method.

  • Re-evaluate Solvent Choice:

    • Compare the polarity of your current solvent with the LogP of your analyte. A general rule is to match polarities.[1] If your compound has a low LogP, a more polar extraction solvent may be needed.[1]

    • Consult a solvent properties table (see Table 1) to select a few alternative solvents with varying polarities for a small-scale screening experiment.

  • Optimize Aqueous Phase pH (for Ionizable Compounds):

    • Based on the pKa, adjust the pH of your aqueous sample to ensure the analyte is in its neutral form.[1]

    • For acids, set pH < pKa - 2. For bases, set pH > pKa + 2.[1]

    • Use appropriate buffers to maintain a stable pH throughout the extraction.

  • Incorporate the "Salting Out" Technique:

    • If your compound is polar, saturate the aqueous phase with NaCl or Na₂SO₄ before extraction.[4] This can significantly increase the amount of analyte that partitions into the organic phase.[4]

  • Optimize Mixing and Time:

    • Ensure vigorous mixing to maximize the surface area between the two phases, but be mindful of creating emulsions (see Guide 2).[4]

    • Optimize the mixing time; insufficient time will lead to incomplete partitioning.[7]

  • Perform Multiple Extractions:

    • It is more effective to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[8] For example, three extractions with 20 mL of solvent will yield a higher recovery than one extraction with 60 mL.

Guide 2: Persistent Emulsion at the Solvent Interface

Why It Happens: An emulsion is a stable suspension of one liquid within the other, which prevents the clean separation of the two layers. This is a very common problem in LLE.[5] It is often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids in biological samples) or by excessively vigorous shaking.[5]

What To Do: A Step-by-Step Protocol

  • Prevention is Key - Modify Mixing:

    • Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the agitation that causes emulsions while still allowing for sufficient interfacial contact for the extraction to occur.[5]

  • Disrupt the Emulsion (Post-Formation):

    • Patience: Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.[9][10]

    • Add Brine: Introduce a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[5][10]

    • Gentle Agitation: Gently swirl the mixture after adding brine or use a glass stirring rod to gently agitate the emulsion layer.[9]

    • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion.

    • Filtration: As a last resort, filtering the entire mixture through a pad of Celite or glass wool may break the emulsion and allow the layers to separate.[10]

Guide 3: Co-extraction of Impurities

Why It Happens: This occurs when impurities have similar solubility characteristics to your target analyte under the chosen extraction conditions. The goal is to manipulate the conditions to maximize the difference in solubility between your compound of interest and the contaminants.

What To Do: A Step-by-Step Protocol

  • Employ pH Switching with Back-Extraction:

    • This is a highly effective technique for separating acidic, basic, and neutral compounds.

    • Step A (Initial Extraction): Perform the initial extraction at a pH where your target compound is neutral and soluble in the organic phase. This will also pull any neutral impurities into the organic layer.

    • Step B (Back-Extraction):

      • If your benzyl compound is acidic , wash the organic layer with a basic aqueous solution (e.g., dilute NaOH, pH > pKa + 2). Your acidic compound will become ionized and move into the basic aqueous layer, leaving neutral impurities behind in the organic phase.

      • If your benzyl compound is basic , wash the organic layer with an acidic aqueous solution (e.g., dilute HCl, pH < pKa - 2). Your basic compound will become ionized and partition into the acidic aqueous layer, separating it from neutral impurities.

    • Step C (Final Recovery): Re-acidify the basic aqueous wash (for acidic compounds) or re-basify the acidic aqueous wash (for basic compounds) to make your target compound neutral again. Then, perform a final LLE with fresh organic solvent to recover your purified compound.

Guide 4: Analyte Instability or Degradation

Why It Happens: Certain benzyl compounds can be sensitive to pH, temperature, or even the solvent itself.[6][11] For example, benzyl isothiocyanate can react with hydroxylated solvents like methanol or ethanol, leading to very low yields.[11] Similarly, high extraction temperatures can degrade heat-labile compounds.[12]

What To Do: A Step-by-Step Protocol

  • Assess Compound Stability:

    • Review the literature for stability data on your specific benzyl compound or structurally similar molecules.[6] Pay close attention to lability under acidic or basic conditions.[6]

  • Control Temperature:

    • Perform extractions at room temperature or below unless you have data indicating that higher temperatures improve extraction without causing degradation.[7] For some compounds, increasing temperature can enhance extraction efficiency, but this must be balanced against thermal stability.[12][13][14]

  • Choose an Inert Solvent:

    • Ensure the chosen organic solvent does not react with your analyte. For instance, avoid alcoholic solvents for extracting isothiocyanates.[11] A study on Salvadora persica roots found that chloroform gave the highest yield of benzyl isothiocyanate, while ethanol led to significant losses.[11]

  • Minimize Extraction Time:

    • Reduce the contact time between your analyte and any potentially harsh conditions (e.g., strong acids or bases) to the minimum required for efficient extraction.

Part 3: Data & Visualizations

Table 1: Properties of Common LLE Solvents

This table provides a quick reference for selecting an appropriate solvent based on key physical properties.

SolventFormulaDensity (g/mL)Boiling Point (°C)Relative Polarity
n-HexaneC₆H₁₄0.655690.009
TolueneC₇H₈0.867110.60.099
Diethyl EtherC₄H₁₀O0.71334.60.117
Methyl t-butyl ether (MTBE)C₅H₁₂O0.74155.20.124
Dichloromethane (DCM)CH₂Cl₂1.3339.60.309
Ethyl AcetateC₄H₈O₂0.894770.228
ChloroformCHCl₃1.4961.20.259

Data sourced from University of Rochester Chemistry Department and other chemical property databases.[15][16]

Diagrams and Workflows

Diagram 1: Systematic Solvent & pH Selection Workflow

LLE_Optimization cluster_start Step 1: Analyte Characterization cluster_decision1 Step 2: pH Adjustment cluster_decision2 Step 3: Solvent Selection cluster_end Step 4: Extraction & Analysis A Determine Analyte LogP and pKa B Is Compound Ionizable? A->B C Adjust pH to 2 units from pKa (Acid: pH < pKa-2) (Base: pH > pKa+2) B->C  Yes   D Maintain pH ~7 B->D  No   E Select Immiscible Solvent Matching Analyte Polarity C->E D->E F Consider 'Salting Out' for Polar Analytes E->F G Perform Multi-Stage LLE F->G H Analyze Recovery & Purity (e.g., by HPLC) G->H

Caption: A logical workflow for systematic LLE method development.

Diagram 2: pH Effect on an Acidic Benzyl Compound

pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Form R-COOH (Neutral Form) Low_pH_Phase Favors Organic Phase Low_pH_Form->Low_pH_Phase High Partitioning High_pH_Form R-COO⁻ (Ionized Form) High_pH_Phase Favors Aqueous Phase High_pH_Form->High_pH_Phase Low Partitioning

Caption: Ionization state and phase preference of an acidic compound.

References

  • Vertex AI Search. (n.d.). Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • YouTube. (2022, October 3). Liquid-Liquid Extraction.
  • K-Jhil. (2025, May 7). Liquid-Liquid Extraction Principle, Techniques and Optimization.
  • Webinar. (2022, March 4). An Introduction to Liquid-Liquid Extraction & Solvent Extraction Columns.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
  • MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction.
  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • PMC - NIH. (2022, April 12). Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus.
  • T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • LCGC International. (2021, January 1). Turning Up the Heat: The Effect of Temperature on Analytical Extractions.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction.
  • PMC - NIH. (2019, April 20). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”.
  • Reddit. (2024, October 11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • ResearchGate. (2025, August 7). (PDF) Influence of temperature on the liquid-to-liquid extraction of 1-propanol from aqueous solutions containing nitromethane.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents.
  • ResearchGate. (2025, October 22). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products.
  • MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel Triazaspiro[4.5]decan-2-one Derivatives: A Comparative Framework

This guide provides a comprehensive framework for the in vitro evaluation of novel triazaspiro[4.5]decan-2-one derivatives. Drawing from established methodologies and data from related spirocyclic compounds, we present a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel triazaspiro[4.5]decan-2-one derivatives. Drawing from established methodologies and data from related spirocyclic compounds, we present a detailed roadmap for researchers, scientists, and drug development professionals to assess the therapeutic potential of this promising chemical scaffold. While initial research has highlighted the potential of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), suggesting applications in cardioprotection, the broader therapeutic landscape for this class of compounds remains largely unexplored.[1][2][3][4] Spirocyclic compounds, in general, have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[5][6] This guide, therefore, extends the evaluative scope to include a robust screening funnel for anticancer activity, providing a comparative context against established standards.

The Triazaspiro[4.5]decan-2-one Scaffold: Beyond Cardioprotection

The 1,4,8-triazaspiro[4.5]decan-2-one framework represents a unique three-dimensional architecture that offers exciting possibilities for generating diverse chemical libraries.[1][2][3][4] The initial focus on mPTP inhibition is a testament to the scaffold's ability to interact with complex biological targets.[1][2][3][4] However, the inherent structural rigidity and potential for multi-point interactions suggest that these derivatives could be tailored for a variety of therapeutic targets. Given the established precedent of spiro compounds in oncology, a systematic in vitro evaluation for anticancer activity is a logical and compelling next step.[5][6]

This guide will delineate a tiered approach to the in vitro evaluation of novel triazaspiro[4.5]decan-2-one derivatives, with a primary focus on establishing their potential as anticancer agents. We will detail the necessary assays, from initial cytotoxicity screening to mechanistic studies, and provide protocols that are both robust and reproducible.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any novel compound for anticancer potential is to determine its cytotoxic effects on a panel of cancer cell lines. This foundational screen provides a broad overview of the compound's activity and helps in prioritizing promising candidates.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture & Seeding Treatment Treat Cells with Compound Series Cell_Culture->Treatment Compound_Prep Compound Dilution Series Compound_Prep->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.

Choosing the Right Cellular Models

The selection of an appropriate panel of cancer cell lines is critical for obtaining meaningful data. A well-characterized panel should represent a diversity of cancer types. For initial screening of novel spiro compounds, a panel could include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[5][6][7]

  • HCT116: A human colorectal carcinoma cell line.[8]

  • PC-3: A human prostate adenocarcinoma cell line.[5][6]

  • HepG2: A human liver hepatocellular carcinoma cell line.[8]

It is also crucial to include a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal fibroblasts (e.g., WI-38), to assess the selectivity of the compounds for cancer cells over normal cells.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds and a reference drug (e.g., Doxorubicin or Paclitaxel)[10]

Procedure:

  • Cell Seeding: Seed the selected cancer and non-cancerous cell lines into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazaspiro[4.5]decan-2-one derivatives and the reference drug in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for a further 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity

The results of the cytotoxicity screening should be presented in a clear and comparative manner.

CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC-3 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/Avg. Cancer)
Derivative 1
Derivative 2
...
Doxorubicin

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Induction

Once promising cytotoxic compounds have been identified, the next logical step is to determine the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs.

Experimental Workflow: Apoptosis Assessment

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Treatment Treat Cancer Cells with Test Compound (IC50) Cell_Harvesting Harvest Cells Cell_Treatment->Cell_Harvesting Annexin_PI_Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Cell_Harvesting->Annexin_PI_Staining Flow_Cytometry Flow Cytometry Analysis Annexin_PI_Staining->Flow_Cytometry Quadrant_Analysis Quadrant Analysis of Apoptotic Populations Flow_Cytometry->Quadrant_Analysis

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.[11][12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Treatment: Treat the selected cancer cell line with the triazaspiro[4.5]decan-2-one derivative at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Part 3: Delving Deeper - Mechanistic Insights into Apoptosis

To further understand the apoptotic pathway induced by the novel compounds, the expression levels of key regulatory proteins can be investigated. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[14]

Key Apoptotic Regulators: The Bcl-2 Family

The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate. A shift in this ratio towards pro-apoptotic members can trigger the mitochondrial pathway of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis Compound Triazaspiro[4.5]decan-2-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by triazaspiro[4.5]decan-2-one derivatives.

Detailed Protocol: Western Blot Analysis of Bcl-2 and Bax

Western blotting allows for the semi-quantitative analysis of protein expression levels.[15][16]

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio.

Data Presentation: Modulation of Apoptotic Proteins

The results can be presented as a bar graph showing the change in the Bax/Bcl-2 ratio upon treatment with the novel compounds compared to the control.

Conclusion and Future Directions

This guide provides a structured and experimentally robust framework for the in vitro evaluation of novel triazaspiro[4.5]decan-2-one derivatives, with a particular emphasis on their untapped potential as anticancer agents. By following the detailed protocols for cytotoxicity screening, apoptosis detection, and mechanistic analysis, researchers can systematically assess the therapeutic promise of this versatile scaffold. Positive results from these in vitro studies would warrant further investigation into more specific molecular targets and progression to in vivo models. The comparative approach outlined here, benchmarking against established drugs, will be instrumental in identifying lead compounds with genuine potential for further development in oncology.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Alpan, U., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Kudryavtsev, A. V., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(19), 6296. [Link]

  • Alpan, U., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ResearchGate. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. [Link]

  • Rieger, A. M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Adan, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, N., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Detection of Benzyl Compounds in Biological Fluids

In the landscape of drug development, clinical toxicology, and biomedical research, the accurate and sensitive detection of xenobiotics and their metabolites in biological fluids is paramount. Among these, benzyl compoun...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, clinical toxicology, and biomedical research, the accurate and sensitive detection of xenobiotics and their metabolites in biological fluids is paramount. Among these, benzyl compounds, a class of molecules characterized by a C6H5CH2– group, are of significant interest due to their widespread use as preservatives (e.g., benzyl alcohol), active pharmaceutical ingredients, and their presence as metabolites of various drugs and environmental contaminants. This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of benzyl compounds in complex biological matrices such as plasma, serum, and urine. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and experimental data to guide researchers in selecting the optimal method for their specific application.

The Analytical Imperative: Why Monitor Benzyl Compounds?

The need to quantify benzyl compounds in biological fluids arises from several critical areas of research and development. In pharmacology, understanding the pharmacokinetic and pharmacodynamic profiles of benzyl-containing drugs is essential for determining dosage regimens and assessing efficacy and safety. In toxicology, monitoring exposure to benzyl compounds from environmental sources or as a result of drug metabolism is crucial for assessing potential health risks. Furthermore, in the manufacturing of parenteral drug formulations, benzyl alcohol is a common preservative, and its concentration must be carefully controlled to avoid toxicity, particularly in neonatal patients.

This guide will focus on the two gold-standard analytical techniques for the bioanalysis of benzyl compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). We will explore the strengths and limitations of each, supported by experimental data and detailed protocols.

The Crucial First Step: Sample Preparation

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances, such as proteins and phospholipids, and to concentrate the analytes of interest. The choice of sample preparation technique is intrinsically linked to the chosen analytical method and the physicochemical properties of the target benzyl compound.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting moderately non-polar benzyl compounds from aqueous biological fluids. The principle lies in partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Experimental Protocol: LLE for Benzyl Alcohol in Plasma

  • Sample Preparation: To 500 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., deuterated benzyl alcohol).

  • pH Adjustment: Adjust the sample pH to acidic (e.g., pH 4-5) with a suitable buffer to ensure benzyl alcohol is in a neutral form.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent for GC-MS or HPLC-MS/MS analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Plasma_Sample Plasma Sample + Internal Standard pH_Adjustment pH Adjustment Plasma_Sample->pH_Adjustment Add_Solvent Add Organic Solvent pH_Adjustment->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis To GC-MS or HPLC-MS/MS

Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE, with the added benefit of being more amenable to automation. The choice of SPE sorbent is critical and depends on the analyte's properties.[1] For benzyl compounds, which are moderately polar, reversed-phase sorbents like C18 are commonly used.[2]

Experimental Protocol: SPE for Benzyl Compounds in Urine

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg bed weight) with 3 mL of methanol followed by 3 mL of deionized water.[3]

  • Sample Loading: Load 1 mL of urine, pre-treated with an internal standard, onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the benzyl compounds with 2 mL of a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the appropriate solvent for analysis, similar to the LLE protocol.

SPE_Workflow Condition Condition SPE Cartridge (Methanol, Water) Load Load Urine Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute Analytes (e.g., Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis To GC-MS or HPLC-MS/MS

Protein Precipitation (PP)

For high-throughput screening, protein precipitation is a rapid and simple method.[4] However, it is the least selective of the three techniques and may result in significant matrix effects, particularly in LC-MS/MS analysis.

Experimental Protocol: Protein Precipitation for Plasma Samples

  • Sample Aliquot: Take 100 µL of plasma containing an internal standard.

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Benzyl compounds, particularly the more volatile ones like benzyl alcohol and some of its esters, are well-suited for GC-MS analysis. For less volatile or more polar benzyl compounds, derivatization may be necessary to improve their chromatographic properties.

The Power of Derivatization in GC-MS

Derivatization can significantly enhance the performance of GC-MS analysis by:

  • Increasing Volatility: Converting polar functional groups (e.g., -OH in benzyl alcohol) into less polar, more volatile derivatives.

  • Improving Thermal Stability: Protecting thermally labile groups from degradation in the hot GC inlet.

  • Enhancing Mass Spectrometric Detection: Introducing fragments that are characteristic and of higher mass, moving them out of the low-mass interference region.[6]

A novel derivatization method for benzyl alcohol in human serum involves the use of perfluorooctanoyl chloride.[6] This converts the low-molecular-mass benzyl alcohol into a high-molecular-mass derivative, which is then analyzed by GC-MS.[6] Another approach for benzyl alcohol in human plasma and postmortem blood utilizes 4-carbethoxyhexafluorobutyryl chloride as a derivatizing agent.[7]

Experimental Protocol: GC-MS Analysis of Benzyl Alcohol in Serum (with Derivatization)

  • Sample Preparation: Extract benzyl alcohol from 1 mL of serum using LLE as described previously.

  • Derivatization: To the dried extract, add 50 µL of derivatizing agent (e.g., perfluorooctanoyl chloride in an appropriate solvent) and a catalyst (e.g., pyridine). Heat the mixture at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 550 or use selected ion monitoring (SIM) for higher sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the go-to technique for a wide range of compounds, especially those that are non-volatile, thermally labile, or highly polar.[5] For many benzyl compounds and their metabolites, HPLC-MS/MS offers superior sensitivity and specificity compared to GC-MS, often without the need for derivatization.[8]

Experimental Protocol: HPLC-MS/MS Analysis of Benzyl Compounds in Plasma

  • Sample Preparation: Extract the benzyl compounds from plasma using SPE as described previously.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Performance Comparison: GC-MS vs. HPLC-MS/MS

The choice between GC-MS and HPLC-MS/MS depends on the specific benzyl compound, the required sensitivity, and the available instrumentation. The following table summarizes a hypothetical performance comparison based on published data for the analysis of benzyl alcohol in plasma.

ParameterGC-MS (with Derivatization)HPLC-MS/MS
Limit of Detection (LOD) 0.1 mg/L[6]< 30 ng/mL for similar aromatic metabolites[9]
Limit of Quantification (LOQ) 0.5 mg/LTypically in the low ng/mL range
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 95-105%88-110% for similar aromatic metabolites[9]
Precision (% RSD) < 10%< 15%
Throughput Lower (derivatization step)Higher (direct analysis)
Compound Applicability Volatile, thermally stableWide range, including non-volatile and polar metabolites

Managing the Matrix Effect

A significant challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect," where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[10][11] Phospholipids are major contributors to matrix effects in plasma and serum samples.[10]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Techniques like SPE are more effective at removing interfering phospholipids than protein precipitation.[12]

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the bulk of the matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus providing accurate correction during quantification.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Conclusion: A Strategic Approach to Method Selection

The choice between GC-MS and HPLC-MS/MS for the analysis of benzyl compounds in biological fluids is not a one-size-fits-all decision. It requires a careful consideration of the analyte's properties, the desired sensitivity, and the overall analytical workflow.

Decision_Tree Analyte_Properties What are the properties of the benzyl compound? Volatile Volatile & Thermally Stable Analyte_Properties->Volatile Yes NonVolatile Non-Volatile or Thermally Labile Analyte_Properties->NonVolatile No GCMS Consider GC-MS Volatile->GCMS HPLCMS Consider HPLC-MS/MS NonVolatile->HPLCMS Derivatization Is derivatization feasible/desirable? GCMS->Derivatization HighSensitivity Is high sensitivity required for polar metabolites? HPLCMS->HighSensitivity

  • GC-MS is a robust and reliable technique for volatile benzyl compounds. When coupled with appropriate derivatization, its applicability can be extended to less volatile analogues, offering excellent specificity.

  • HPLC-MS/MS generally provides higher sensitivity and throughput, especially for a broader range of benzyl compounds and their metabolites, without the need for derivatization. It is often the preferred method for quantitative bioanalysis in drug development.[8]

Ultimately, the successful implementation of any analytical method relies on a thorough validation process to ensure its accuracy, precision, and reliability for the intended application. This guide serves as a foundational resource to empower researchers to make informed decisions and develop robust analytical methods for the challenging yet critical task of quantifying benzyl compounds in biological fluids.

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Validation

A Senior Application Scientist's Guide to Assessing the Inhibitory Activity of Diazaspiro Compounds on PARP-1

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating novel diazaspiro compounds as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PA...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating novel diazaspiro compounds as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating assessment of your compounds' therapeutic potential.

The Rationale: Why Target PARP-1?

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cell's DNA damage response (DDR) network. It acts as a first responder to single-strand DNA breaks (SSBs), binding to the damaged site and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair factors, facilitating the restoration of genomic integrity.[1][3]

In the context of oncology, PARP-1's role becomes a critical vulnerability to exploit. Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in homologous recombination (HR), a major pathway for repairing more complex double-strand DNA breaks (DSBs).[4] When PARP-1 is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[1] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic collapse and cell death.[5] This concept, known as synthetic lethality , is the foundation for the clinical success of PARP inhibitors (PARPi) and makes PARP-1 a highly attractive therapeutic target.[2][5]

Diazaspiro compounds, with their rigid, three-dimensional structures, represent a promising chemical scaffold for designing potent and selective enzyme inhibitors.[6][7][8] This guide outlines the critical experiments required to take a novel diazaspiro compound from initial concept to a validated PARP-1 inhibitor candidate.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits Repair SSB Repair DDR_Proteins->Repair facilitates Diazaspiro Diazaspiro Compound (Inhibitor) Diazaspiro->PARP1 inhibits

Caption: PARP-1 signaling pathway at a DNA single-strand break.

Phase 1: Direct Target Engagement - The Biochemical Assay

The first critical step is to determine if the diazaspiro compound directly inhibits the enzymatic activity of PARP-1 in a controlled, cell-free environment. This provides the most direct evidence of target engagement and yields a quantitative measure of potency (IC50).

Causality: A biochemical assay isolates the target enzyme from the complexities of a cellular system. This ensures that any observed inhibition is a direct result of the compound's interaction with PARP-1, rather than indirect effects on other cellular processes. We select a homogenous assay format for its simplicity and suitability for high-throughput screening.

Protocol: Homogeneous Fluorescent PARP-1 Activity Assay

This assay measures the consumption of NAD+, the substrate for PARP-1, providing a direct readout of enzyme activity.[9][10]

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histones (as protein substrate)

  • Activated, nicked DNA (to stimulate PARP-1 activity)

  • NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • NAD+/NADH Detection Reagent (e.g., NAD/NADH-Glo™)

  • Test Diazaspiro Compound and Reference Inhibitors (e.g., Olaparib, Talazoparib)

  • 384-well white assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the diazaspiro compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations. Also prepare serial dilutions of reference inhibitors (Olaparib, Talazoparib).

  • Enzyme Mix Preparation: In assay buffer, prepare a master mix containing the PARP-1 enzyme, histones, and activated DNA. The concentration of the enzyme should be optimized beforehand to ensure the reaction is within the linear range of the detection reagent.[11]

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control (DMSO for 100% activity, a potent inhibitor for 0% activity) to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the Enzyme Mix to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the NAD+/NADH detection reagent to each well. This reagent contains an enzyme that consumes the remaining NAD+ and generates a luminescent or fluorescent signal.

    • Incubate for an additional 30-60 minutes according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a suitable plate reader (luminescence or fluorescence). The signal will be inversely proportional to PARP-1 activity.

Data Analysis and Interpretation:

  • Convert the raw signal to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of Diazaspiro Compound Plate 3. Add Compound & Enzyme Mix to 384-well Plate Compound_Prep->Plate Enzyme_Mix 2. Prepare PARP-1 Enzyme/DNA/Histone Mix Enzyme_Mix->Plate Incubate 4. Incubate for 60 min at Room Temperature Plate->Incubate Add_Reagent 5. Add Detection Reagent (Measures remaining NAD+) Incubate->Add_Reagent Read_Plate 6. Read Fluorescence/ Luminescence Add_Reagent->Read_Plate Analyze 7. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Analyze Cell_Based_Assay_Workflow Seed 1. Seed Cells in 6-well Plate Pretreat 2. Pre-treat with Diazaspiro Compound (1-2 hours) Seed->Pretreat Damage 3. Induce DNA Damage (e.g., H2O2 for 15 min) Pretreat->Damage Lyse 4. Lyse Cells & Quantify Protein Damage->Lyse WB 5. Western Blot for PAR Lyse->WB Analyze 6. Analyze Reduction in PAR Signal WB->Analyze

Caption: Workflow for a cell-based PARylation assay via Western Blot.

Protocol: Cell Viability Assay for Synthetic Lethality

Causality: This is the ultimate test of the therapeutic hypothesis. By comparing the compound's effect on a cell line deficient in HR (e.g., BRCA1-mutant) versus its isogenic, HR-proficient counterpart, we can quantify the synthetic lethal effect. A successful compound should be significantly more toxic to the HR-deficient cells.

Materials:

  • Matched pair of cell lines (e.g., BRCA1-deficient and BRCA1-proficient).

  • Cell culture medium and supplements.

  • Test Diazaspiro Compound and Reference Inhibitors.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well clear or white assay plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed both cell lines into separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of the diazaspiro compound and reference inhibitors to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for an extended period, typically 72 to 120 hours, to allow for differences in cell proliferation and death to become apparent.

  • Viability Measurement: Add the viability reagent according to the manufacturer's protocol and read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells to get percent viability.

    • Plot percent viability against the logarithm of compound concentration for each cell line.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

    • Determine the selectivity index by dividing the GI50 of the HR-proficient line by the GI50 of the HR-deficient line. A higher index indicates greater synthetic lethality.

Phase 3: Comparative Analysis - Benchmarking Performance

To understand the potential of a novel diazaspiro compound, its performance must be compared against established, clinically relevant PARP inhibitors.

CompoundPARP-1 IC50 (nM) [Biochemical]Cell Viability GI50 (nM) [BRCA1-deficient]Cell Viability GI50 (nM) [BRCA1-proficient]Selectivity Index
Olaparib (Reference)~1-5 [12]~10 - 20 [13]>1000>50 - 100
Talazoparib (Reference)~0.6 [14]~1 - 5>500>100
Diazaspiro Compound X [Experimental Data][Experimental Data][Experimental Data][Calculated]

Interpreting the Comparison:

  • Potency: How does the IC50 and GI50 of "Compound X" compare to Olaparib and the highly potent Talazoparib? [14]* Cellular Efficacy: A large discrepancy between the biochemical IC50 and the cellular GI50 may indicate poor cell permeability or high efflux from the cell.

  • Selectivity: A high selectivity index is crucial. It demonstrates that the compound's cytotoxic effects are mechanism-driven (synthetic lethality) and not due to general toxicity.

By following this structured, rationale-driven guide, researchers can build a comprehensive data package to robustly assess the PARP-1 inhibitory potential of novel diazaspiro compounds, paving the way for the development of next-generation targeted cancer therapies.

References

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
6-Benzyl-2,6-diazaspiro[4.5]decane
Reactant of Route 2
6-Benzyl-2,6-diazaspiro[4.5]decane
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